Erythromycin C
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C36H65NO13 |
|---|---|
Peso molecular |
719.9 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25?,27-,28+,29-,30+,31-,33?,34-,35-,36-/m1/s1 |
Clave InChI |
MWFRKHPRXPSWNT-FAIBCODDSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Sinónimos |
Erycette Erymax Erythromycin Erythromycin A Erythromycin C Erythromycin Lactate Erythromycin Phosphate Ilotycin Lactate, Erythromycin Phosphate, Erythromycin T Stat T-Stat TStat |
Origen del producto |
United States |
Foundational & Exploratory
Erythromycin C: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Saccharopolyspora erythraea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin C is a macrolide antibiotic and a direct biosynthetic precursor to the more abundant Erythromycin A. Produced by the Gram-positive bacterium Saccharopolyspora erythraea, it is often considered a minor component in fermentation broths. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of this compound. Detailed experimental protocols for fermentation, extraction, purification, and analysis are presented, along with quantitative data to support these procedures. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding of the processes involved in obtaining this specific erythromycin analogue.
Discovery and Significance
The discovery of the erythromycins dates back to 1952, when Erythromycin A was first isolated from the culture broth of Streptomyces erythreus (now reclassified as Saccharopolyspora erythraea) by J. M. McGuire and colleagues at Eli Lilly and Company.[1][2] During these initial investigations, it was noted that the fermentation process yielded not only the primary component, Erythromycin A, but also minor amounts of related compounds, which were subsequently identified as Erythromycin B and this compound.[3]
While Erythromycin A remains the most clinically prominent of the erythromycins, this compound holds significant interest for several reasons. As a direct precursor in the biosynthetic pathway to Erythromycin A, understanding its production is crucial for optimizing the yield of the final product.[4] Furthermore, the study of minor variants like this compound can provide valuable insights for the development of novel semi-synthetic macrolide antibiotics with improved properties.
Biosynthesis of this compound
The biosynthesis of erythromycins is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea.[5] this compound is an intermediate in the final steps of the pathway leading to Erythromycin A. The key transformation steps are catalyzed by the tailoring enzymes EryK and EryG.[4][6]
The biosynthesis of this compound begins with Erythromycin D. The enzyme EryK, a P450 hydroxylase, catalyzes the hydroxylation of the C-12 position on the macrolide ring of Erythromycin D to produce this compound.[4][6] Subsequently, the enzyme EryG, an O-methyltransferase, acts on this compound to methylate the hydroxyl group of the mycarose sugar, yielding Erythromycin A.[4][6] The relative expression and activity of eryK and eryG can influence the ratio of this compound to Erythromycin A in the fermentation broth.[7]
Fermentation for Erythromycin Production
While industrial fermentation processes are typically optimized for maximal Erythromycin A production, the generation of this compound is an inherent part of this process. The following tables provide representative media compositions and fermentation parameters for the cultivation of Saccharopolyspora erythraea.
Table 1: Seed and Fermentation Media for Saccharopolyspora erythraea
| Component | Seed Medium (g/L) | Fermentation Medium (g/L) | Reference |
| Corn Starch | 50 | 40 | [7] |
| Soybean Flour | 18 | 30 | [7] |
| Corn Steep Liquor | 13 | - | [7] |
| Dextrin | - | 30 | [7] |
| NaCl | 3 | - | [7] |
| (NH₄)₂SO₄ | 1 | 2 | [7] |
| NH₄NO₃ | 1 | - | [7] |
| Soybean Oil | 5 | 10 | [7] |
| CaCO₃ | 6 | 6 | [7] |
| pH | 6.8 - 7.0 | 7.2 | [7][8] |
Table 2: Fermentation Parameters
| Parameter | Value | Reference |
| Inoculum | 1 cm² agar piece into 50 mL seed medium | [7] |
| Seed Culture Incubation | 34°C, 250 rpm, 2 days | [7] |
| Fermentation Inoculum | 10% (v/v) seed culture | [7] |
| Fermentation Incubation | 34°C, 250 rpm, 6-7 days | [7][9] |
| n-propanol addition | 1% (v/v) after 24 hours | [7] |
Experimental Protocol: Fermentation of Saccharopolyspora erythraea
-
Strain Maintenance: Maintain Saccharopolyspora erythraea on agar plates with a medium consisting of (g/L): corn starch (10), corn steep liquor (10), NaCl (3), (NH₄)₂SO₄ (3), CaCO₃ (5), and agar (20), at pH 7.0. Incubate at 34°C for sporulation.[7]
-
Seed Culture Preparation: Inoculate a 500 mL flask containing 50 mL of seed medium with a 1 cm² agar piece of sporulated culture.[7] Incubate at 34°C on a rotary shaker at 250 rpm for 48 hours.[7]
-
Production Fermentation: Transfer 5 mL of the seed culture to a 500 mL flask containing 50 mL of the fermentation medium.[7] Incubate at 34°C and 250 rpm for 6-7 days.[7][9]
-
Precursor Feeding: After 24 hours of fermentation, supplement the culture with 0.5 mL of n-propanol.[7]
-
Monitoring: Monitor the production of erythromycins periodically by taking samples from the fermentation broth for extraction and HPLC analysis.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification. The basic nature of the erythromycin molecule is a key factor in the design of the extraction protocol.
Solvent Extraction
Table 3: Solvent Extraction Parameters
| Parameter | Condition | Reference |
| Extraction Solvent | Chloroform, Ethyl Acetate, or Methyl tert-butyl ether (MTBE) | [10][11] |
| pH of Aqueous Phase | ~10 | [10] |
| Extraction Ratio | 1:1 (v/v) | [11] |
Experimental Protocol: Solvent Extraction
-
Cell Removal: Centrifuge the fermentation broth at 4000 rpm for 10 minutes to separate the biomass.[11]
-
pH Adjustment: Adjust the pH of the supernatant to approximately 10 with a suitable base (e.g., 1 M NaOH).[10]
-
Extraction: Transfer the alkalinized supernatant to a separating funnel and add an equal volume of chloroform.[11] Shake vigorously for 1-2 minutes and allow the phases to separate.[10]
-
Collection: Collect the lower organic (chloroform) layer.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude erythromycin extract.
Preparative High-Performance Liquid Chromatography (HPLC)
For the isolation of pure this compound, preparative HPLC is the method of choice. The parameters for analytical HPLC can be scaled up for this purpose.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of erythromycins.
Table 4: HPLC Parameters for Erythromycin Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) | Nucleosil 100-5 CN (250 by 4.6 mm) | [12][13] |
| Mobile Phase A | Buffer solution (35 g/L K₂HPO₄, pH 7.0), acetonitrile, water (5:35:60 v/v/v) | 32 mM potassium phosphate buffer, pH 8.0 | [12][13] |
| Mobile Phase B | Phosphate buffer pH 7.0, water, acetonitrile (5:45:50 v/v/v) | Acetonitrile/methanol (75/25) | [12][13] |
| Gradient | Gradient elution | Isocratic (69% A, 31% B) | [12][13] |
| Flow Rate | 1.0 mL/min | 1 mL/min | [12][13] |
| Column Temperature | 65°C | Ambient | [12] |
| Detection Wavelength | 215 nm | 215 nm | [12][13] |
| Injection Volume | 100 µL | Not specified | [12] |
| Typical Retention Time (this compound) | ~4.2 min | Not specified | [14] |
Experimental Protocol: Analytical HPLC
-
Sample Preparation: Dissolve the crude extract in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic System: Use a C18 or CN reverse-phase column with the mobile phase and conditions outlined in Table 4.
-
Detection: Monitor the eluent at 215 nm.
-
Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Quantitative Data
The yield of individual erythromycins can vary significantly depending on the strain and fermentation conditions. Industrial strains are often genetically modified to minimize the production of Erythromycin B and C and maximize Erythromycin A. In some engineered strains, the concentration of this compound can be reduced to as low as 110 mg/L, while Erythromycin A production is enhanced to over 4 g/L.[7] In non-optimized or wild-type strains, the relative abundance of this compound will be higher.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, biosynthesis, and isolation of this compound from Saccharopolyspora erythraea. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. A thorough understanding of the factors influencing the production and purification of this compound is essential for both the optimization of Erythromycin A manufacturing and the exploration of novel macrolide antibiotics.
References
- 1. acs.org [acs.org]
- 2. Erythromycin [bionity.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uspnf.com [uspnf.com]
Unraveling the Structure of 3''-O-Demethylerythromycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the chemical structure elucidation of 3''-O-Demethylerythromycin A, a significant analog and biosynthetic precursor to Erythromycin A. By leveraging a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the precise molecular architecture of this compound can be determined. This guide offers a comprehensive overview of the analytical process, presenting detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual workflows to illustrate the logical progression of the elucidation.
Introduction
3''-O-Demethylerythromycin A, also known as Erythromycin C, is a macrolide antibiotic that differs from its more prevalent counterpart, Erythromycin A, by the absence of a methyl group on the 3''-hydroxyl of the cladinose sugar moiety. This seemingly minor structural modification has significant implications for its biosynthetic pathway and potential pharmacological properties. Accurate structural elucidation is paramount for understanding its activity, for quality control in the production of erythromycin-based pharmaceuticals where it can be present as an impurity, and for its potential use as a starting material in the synthesis of novel antibiotic derivatives.
The elucidation process relies on a comparative analysis with the well-characterized structure of Erythromycin A. By identifying the key differences in their respective spectroscopic data, the precise location of the demethylation can be unequivocally confirmed.
Spectroscopic Data Analysis
The cornerstone of the structure elucidation lies in the detailed analysis and comparison of NMR and MS data between Erythromycin A and 3''-O-Demethylerythromycin A.
Mass Spectrometry Data
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule.
Table 1: Mass Spectrometry Data
| Analyte | Molecular Formula | Molecular Weight (Da) | Key Mass Fragments (m/z) |
| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.9 | 734.5 [M+H]⁺, 576.3 [M+H-cladinose]⁺, 158.1 [desosamine]⁺[1][2] |
| 3''-O-Demethylerythromycin A (this compound) | C₃₆H₆₅NO₁₃ | 719.9 | 720.3 [M+H]⁺, 576.3 [M+H-demethylcladinose]⁺, 158.1 [desosamine]⁺[1] |
The mass spectrum of 3''-O-Demethylerythromycin A shows a molecular ion peak [M+H]⁺ at m/z 720.3, which is 14 mass units lower than that of Erythromycin A (m/z 734.5), corresponding to the mass of a methylene group (CH₂). This provides the initial evidence for the absence of a methyl group. The fragmentation pattern, particularly the loss of the sugar moieties, is critical. The observation of a fragment corresponding to the desosamine sugar at m/z 158.1 in both compounds confirms that the modification is not on this part of the molecule. The loss of the cladinose sugar derivative leading to the aglycone fragment at m/z 576.3 further isolates the structural change to the cladinose moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise assignment of the molecular structure. The key to the elucidation is the comparative analysis of the NMR spectra of Erythromycin A and 3''-O-Demethylerythromycin A. The most significant difference is expected in the chemical shifts associated with the cladinose sugar.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted and Reported for Erythromycin A)
| Position | Erythromycin A ¹³C (δ ppm) | Erythromycin A ¹H (δ ppm) | 3''-O-Demethylerythromycin A ¹³C (δ ppm) (Predicted) | 3''-O-Demethylerythromycin A ¹H (δ ppm) (Predicted) | Key HMBC Correlations for 3''-O-Demethylation |
| 3''-OCH₃ | ~49.5 | ~3.3 | Absent | Absent | Absence of correlation from a methoxy proton signal to C-3''. |
| C-3'' | ~78.0 | ~3.5 | Shifted (downfield) | Shifted | Protons on C-2'' and C-4'' will show correlation to the modified C-3''. |
| H-3'' | - | - | - | Shifted | Will show COSY correlations to H-2'' and H-4''. |
Note: The predicted shifts for 3''-O-Demethylerythromycin A are based on established principles of NMR spectroscopy where the removal of a methyl ether and introduction of a hydroxyl group leads to a downfield shift of the attached carbon and proton.
The absence of the characteristic methoxy group signal (around 3.3 ppm in ¹H NMR and 49.5 ppm in ¹³C NMR) in the spectrum of 3''-O-Demethylerythromycin A is the most direct evidence of demethylation. Furthermore, the chemical shifts of the C-3'' carbon and the H-3'' proton are expected to be shifted due to the change in the electronic environment. 2D NMR experiments such as COSY, HSQC, and HMBC are instrumental in confirming the full connectivity and finalizing the structure.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structure elucidation of 3''-O-Demethylerythromycin A.
Isolation and Purification of 3''-O-Demethylerythromycin A
-
Source Material: Fermentation broth of a suitable Saccharopolyspora erythraea strain or a commercial sample of Erythromycin A containing impurities.
-
Extraction: The fermentation broth is filtered to remove biomass. The filtrate is then extracted with a suitable organic solvent such as ethyl acetate or chloroform at an alkaline pH. The organic extracts are combined and concentrated under reduced pressure.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol, is used to separate the different erythromycin analogs. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing 3''-O-Demethylerythromycin A are further purified by preparative HPLC using a C18 column and a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote protonation.
-
Data Acquisition: The sample is infused into the mass spectrometer. Full scan mass spectra are acquired in positive ion mode to determine the accurate mass of the molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.
NMR Spectroscopy Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for acquiring one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Proton-decoupled carbon-13 NMR spectra are acquired to determine the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, establishing the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the overall carbon skeleton and the placement of functional groups.
-
Visualizing the Elucidation Workflow
Graphviz diagrams are provided to illustrate the logical flow of the structure elucidation process.
Caption: Workflow for the isolation and structure elucidation of 3''-O-Demethylerythromycin A.
Caption: Logical relationships in the comparative spectroscopic analysis for structure confirmation.
Conclusion
The chemical structure elucidation of 3''-O-Demethylerythromycin A is a systematic process that relies on the synergistic application of modern analytical techniques. Through careful isolation and purification, followed by detailed analysis of mass spectrometry and a suite of one- and two-dimensional NMR experiments, its structure can be unequivocally determined. The comparative approach with the well-known Erythromycin A is fundamental to this process, allowing for the precise identification of the structural modification. The methodologies and data presented in this guide provide a robust framework for researchers and scientists in the field of natural product chemistry and drug development to confidently identify and characterize this and other related macrolide antibiotics.
References
An In-depth Technical Guide to the Erythromycin C Biosynthetic Pathway and Genetic Clusters
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biosynthetic pathway of Erythromycin C, a significant macrolide antibiotic. It details the genetic architecture of the biosynthetic cluster, the enzymatic steps involved in its synthesis, and key experimental methodologies used in its study and modification.
Introduction to Erythromycin Biosynthesis
Erythromycins are a class of 14-membered macrolide antibiotics produced by the soil actinomycete Saccharopolyspora erythraea.[1][2] Their biosynthesis is a complex process involving a Type I modular polyketide synthase (PKS) and a series of post-PKS tailoring reactions, including hydroxylations and glycosylations. The core of the molecule, a macrolactone ring called 6-deoxyerythronolide B (6-dEB), is synthesized by a massive enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[3][4][5] Subsequent modifications to this core, including the attachment of two deoxysugar moieties, L-mycarose and D-desosamine, are crucial for its antibiotic activity.[6][7] This guide focuses specifically on the pathway leading to this compound, a key intermediate and a bioactive compound in its own right.
The Erythromycin Gene Cluster (ery)
The genes responsible for erythromycin biosynthesis are clustered together on the S. erythraea chromosome, spanning approximately 56 kb of DNA.[8][9] This cluster contains the genes for the PKS enzymes, the enzymes for deoxysugar biosynthesis and attachment, and the tailoring enzymes.[8][10]
Key Gene Groups within the ery Cluster:
-
eryA (I, II, III): These three large genes encode the three protein subunits of DEBS (DEBS1, DEBS2, and DEBS3), the modular polyketide synthase responsible for synthesizing the 6-dEB macrolactone core.[4][5][8]
-
eryB: This set of genes is involved in the biosynthesis and attachment of the deoxysugar L-mycarose.[8][11][12]
-
eryC: This set of genes is responsible for the biosynthesis and attachment of the deoxysugar D-desosamine.[8][11][12]
-
eryF: Encodes a cytochrome P450 hydroxylase that catalyzes the C-6 hydroxylation of 6-dEB to form erythronolide B (EB).[8][13][14] This is the first post-PKS tailoring step.
-
eryK: Encodes a cytochrome P450 hydroxylase responsible for the C-12 hydroxylation of erythromycin D to produce this compound.[1][13]
-
eryG: Encodes an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that converts this compound into Erythromycin A by methylating the C3''-hydroxyl group of the mycarose sugar.[8][13] The absence or inactivation of this gene leads to the accumulation of this compound.[1]
The this compound Biosynthetic Pathway
The synthesis of this compound can be divided into three major stages:
-
Macrolactone Core Synthesis: Formation of 6-deoxyerythronolide B (6-dEB).
-
Deoxysugar Synthesis: Parallel synthesis of TDP-L-mycarose and TDP-D-desosamine.
-
Post-PKS Tailoring and Glycosylation: Hydroxylation of the macrolactone core and sequential attachment of the deoxysugars.
Stage 1: Synthesis of 6-deoxyerythronolide B (6-dEB)
The process begins with the DEBS enzyme complex. DEBS consists of three large multifunctional proteins (DEBS1, DEBS2, DEBS3), which are organized into a loading domain, six extension modules, and a terminal thioesterase (TE) domain.[4][5][6] The synthesis is an assembly-line process where one propionyl-CoA starter unit and six methylmalonyl-CoA extender units are sequentially condensed to build the polyketide chain.[6] The final step is the release and cyclization of the linear polyketide chain by the thioesterase domain to form the 14-membered macrolactone ring, 6-dEB.[4]
Stage 2: Biosynthesis of Deoxysugars
Two different deoxysugars, L-mycarose and D-desosamine, are synthesized from the primary metabolite glucose-1-phosphate. These pathways involve a series of enzymatic reactions encoded by the eryB and eryC genes, respectively.[11][12] The final products of these pathways are activated sugar donors, TDP-L-mycarose and TDP-D-desosamine, which are ready for transfer to the macrolactone core.[15]
Stage 3: Post-PKS Modifications to this compound
This stage involves a series of tailoring reactions that modify the 6-dEB core and attach the sugar moieties.
-
C-6 Hydroxylation: The first tailoring step is the hydroxylation of 6-dEB at the C-6 position, catalyzed by the P450 monooxygenase EryF, to produce erythronolide B (EB).[13][14]
-
First Glycosylation: The glycosyltransferase EryBV attaches TDP-L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-mycarosylerythronolide B (MEB).[1][11]
-
Second Glycosylation: The glycosyltransferase EryCIII attaches TDP-D-desosamine to the C-5 hydroxyl group of MEB, yielding Erythromycin D.[1][11]
-
C-12 Hydroxylation: In the final step leading to this compound, the P450 monooxygenase EryK catalyzes the hydroxylation of Erythromycin D at the C-12 position.[13]
The pathway can proceed to Erythromycin A if the methyltransferase EryG is present and active to methylate the C3''-hydroxyl of the mycarose moiety on this compound.[13]
// Nodes for intermediates Propionyl_CoA [label="Propionyl-CoA +\n6x Methylmalonyl-CoA", fillcolor="#F1F3F4", style=filled]; dEB6 [label="6-deoxyerythronolide B (6-dEB)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; EB [label="Erythronolide B (EB)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; MEB [label="3-O-Mycarosyl-\nerythronolide B (MEB)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; EryD [label="Erythromycin D", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; EryC [label="this compound", shape=box, style="filled,bold", color="#EA4335", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for sugar pathways G1P1 [label="Glucose-1-Phosphate", fillcolor="#F1F3F4", style=filled]; Mycarose [label="TDP-L-mycarose", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Desosamine [label="TDP-D-desosamine", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
// Nodes for enzymes DEBS [label="DEBS (eryA)", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryF [label="EryF", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryBV [label="EryBV", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryCIII [label="EryCIII", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryK [label="EryK", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryB_genes [label="eryB genes", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryC_genes [label="eryC genes", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
// Edges Propionyl_CoA -> DEBS [dir=none]; DEBS -> dEB6; dEB6 -> EryF [dir=none]; EryF -> EB [label="C-6 Hydroxylation"]; EB -> EryBV [dir=none]; EryBV -> MEB [label="First Glycosylation"]; MEB -> EryCIII [dir=none]; EryCIII -> EryD [label="Second Glycosylation"]; EryD -> EryK [dir=none]; EryK -> EryC [label="C-12 Hydroxylation"];
// Sugar pathway edges G1P1 -> EryB_genes [dir=none]; EryB_genes -> Mycarose; G1P1 -> EryC_genes [dir=none]; EryC_genes -> Desosamine; Mycarose -> EryBV [style=dashed]; Desosamine -> EryCIII [style=dashed]; } Caption: this compound Biosynthetic Pathway.
Quantitative Data
Quantitative analysis of erythromycin biosynthesis is crucial for optimizing production and for metabolic engineering efforts. The yields of intermediates and final products can vary significantly depending on the strain (wild-type, engineered, or heterologous host) and fermentation conditions.
| Compound | Host Organism | Titer (Yield) | Reference |
| 6-deoxyerythronolide B (6-dEB) | Escherichia coli (heterologous) | ~200 mg/L | [7] |
| This compound | Escherichia coli (heterologous) | 0.4 mg/L | [16] |
| Erythromycin D | Escherichia coli (heterologous) | 0.5 mg/L | [16] |
| Erythromycin A | Escherichia coli (heterologous) | 0.6 mg/L | [16] |
| Erythromycin (unspecified) | S. erythraea (bldD deletion mutant) | 7-fold decrease vs. wild-type | [17] |
| Erythromycin (unspecified) | S. erythraea (ΔacuA mutant) | 10% increase vs. wild-type | [18] |
| Erythromycin (unspecified) | S. erythraea (SACE_1780 overexpression) | 33% increase vs. wild-type | [18] |
Key Experimental Protocols
The elucidation of the erythromycin biosynthetic pathway has been made possible by a range of genetic and biochemical techniques.
Gene Knockout/Disruption in S. erythraea
This technique is used to inactivate a specific gene to study its function by observing the resulting phenotype, such as the accumulation of a biosynthetic intermediate.
Methodology:
-
Construct a Disruption Vector: A plasmid vector is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences that are homologous to the regions upstream and downstream of the target ery gene.
-
Transformation: The non-replicating vector is introduced into S. erythraea protoplasts via methods like polyethylene glycol (PEG)-mediated transformation.
-
Homologous Recombination: The plasmid integrates into the bacterial chromosome via a double-crossover event. The target gene is replaced by the selectable marker, resulting in a null mutant.
-
Selection and Screening: Transformants are selected on media containing the corresponding antibiotic. Successful knockout mutants are verified by PCR and Southern blotting.
-
Metabolite Analysis: The mutant strain is fermented, and the culture broth is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the accumulated intermediates, thereby deducing the function of the knocked-out gene.[12][19]
// Nodes Start [label="Start: Target Gene Identified", shape=ellipse, fillcolor="#F1F3F4"]; Construct [label="1. Construct Disruption Vector\n(Homology Arms + Resistance Marker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transform [label="2. Transform S. erythraea Protoplasts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recombine [label="3. Homologous Recombination\n(Double Crossover)", fillcolor="#FBBC05", fontcolor="#202124"]; Select [label="4. Select for Antibiotic Resistance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Verify [label="5. Verify Knockout via\nPCR & Southern Blot", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="6. Ferment Mutant & Analyze Metabolites\n(HPLC, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Gene Function Determined", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Construct; Construct -> Transform; Transform -> Recombine; Recombine -> Select; Select -> Verify; Verify -> Analyze; Analyze -> End; } Caption: Gene Knockout Experimental Workflow.
Heterologous Expression in E. coli
Expressing the entire ery gene cluster in a more genetically tractable host like E. coli allows for easier manipulation and study.[20] This has been a significant achievement due to the large size (>50 kbp) and complexity of the gene cluster.[21]
Methodology:
-
Gene Cluster Cloning: The entire ~55 kbp ery gene cluster is cloned from the S. erythraea genome. This often requires specialized techniques and vectors, such as bacterial artificial chromosomes (BACs) or multi-plasmid systems.[21]
-
Host Strain Engineering: The E. coli host is metabolically engineered to provide the necessary precursors, propionyl-CoA and methylmalonyl-CoA, which are not typically abundant.[6]
-
Expression and Post-Translational Modification: The cloned genes are expressed in the engineered E. coli. This includes co-expression of an sfp-type phosphopantetheinyl transferase, which is required for the post-translational modification and activation of the DEBS acyl carrier protein (ACP) domains.[21]
-
Fermentation and Product Isolation: The recombinant E. coli is cultured under optimized fermentation conditions.
-
Analysis: Erythromycin and its intermediates are extracted from the culture and analyzed by HPLC and MS to confirm production.[16]
Precursor-Directed Biosynthesis
This powerful technique allows for the production of novel "unnatural" natural products by feeding synthetic, non-native precursors to an engineered mutant strain.
Methodology:
-
Create a Mutant Strain: A mutant of S. erythraea is created with a genetic block in an early step of the PKS pathway. A common target is the ketosynthase domain of the first module (KS1), which prevents the initiation of polyketide synthesis from natural precursors.[22][23]
-
Synthesize a Precursor Analog: A synthetic molecule that mimics a natural biosynthetic intermediate is chemically synthesized. For example, a diketide N-acetylcysteamine (NAC) thioester can be designed to be loaded directly onto the second module of DEBS, bypassing the blocked first step.[22][23]
-
Feeding Experiment: The engineered mutant strain is cultured, and the synthetic precursor is added to the fermentation broth.[24]
-
Biosynthesis and Tailoring: The PKS machinery and downstream tailoring enzymes of the host incorporate the synthetic precursor and process it, creating a novel erythromycin analog.[23][24]
-
Isolation and Characterization: The novel analog is isolated from the culture and its structure is determined using NMR and MS. Its biological activity can then be tested.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Mutate [label="1. Create PKS-deficient mutant\n(e.g., KS1 knockout)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synthesize [label="2. Chemically synthesize\nprecursor analog", fillcolor="#FBBC05", fontcolor="#202124"]; Feed [label="3. Feed precursor analog to\nmutant culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Process [label="4. Host enzymes process analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="5. Isolate & characterize\nnovel product (NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Test [label="6. Test biological activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Novel Analog Produced", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Mutate; Start -> Synthesize; Mutate -> Feed; Synthesize -> Feed; Feed -> Process; Process -> Isolate; Isolate -> Test; Test -> End; } Caption: Precursor-Directed Biosynthesis Workflow.
Conclusion
The this compound biosynthetic pathway is a paradigm for modular polyketide synthesis and enzymatic tailoring. A deep understanding of its genetic basis and biochemical mechanism, facilitated by the experimental protocols outlined herein, has not only enabled the improvement of production titers but has also opened the door to combinatorial biosynthesis and the generation of novel macrolide antibiotics. For researchers in drug development, the ery gene cluster and its enzymatic machinery represent a versatile toolkit for creating new chemical entities with potentially enhanced therapeutic properties.
References
- 1. Identification and Characterization of a New Erythromycin Biosynthetic Gene Cluster in Actinopolyspora erythraea YIM90600, a Novel Erythronolide-Producing Halophilic Actinomycete Isolated from Salt Field | PLOS One [journals.plos.org]
- 2. Erythromycin- Structure and Production | PPTX [slideshare.net]
- 3. Structure and mechanism of the 6-deoxyerythronolide B synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Broadened Glycosylation Patterning of Heterologously Produced Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassay-Guided Evolution of Glycosylated Macrolide Antibiotics in Escherichia coli | PLOS Biology [journals.plos.org]
- 8. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Sequencing and mutagenesis of genes from the erythromycin biosynthetic gene cluster of Saccharopolyspora erythraea that are involved in L-mycarose and D-desosamine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure of cytochrome P450eryF involved in erythromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organization of a cluster of erythromycin genes in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broadened glycosylation patterning of heterologously produced erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heterologous Erythromycin Production across Strain and Plasmid Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Precursor-directed production of erythromycin analogs by Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Precursor-directed biosynthesis of 12-ethyl erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization of Erythromycin C using NMR and mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Erythromycin C, a macrolide antibiotic, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies, data interpretation, and experimental workflows are detailed to assist in the structural elucidation and analysis of this compound.
This compound is a closely related analogue of Erythromycin A, differing by the absence of a hydroxyl group at the C-12 position of the aglycone ring. This structural modification influences its spectroscopic properties and is a key feature in its characterization. In aqueous solutions, this compound has been shown to exist as a 4:5 equilibrium mixture of its 9-ketone and 12,9-hemiacetal forms, a crucial consideration for NMR analysis.[1][2][3]
Mass Spectrometry Analysis
Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
1.1. Molecular Weight Determination
Under electrospray ionization (ESI) conditions in positive ion mode, this compound is readily protonated to form the [M+H]⁺ ion. The experimentally observed mass-to-charge ratio (m/z) for this ion is 719.3.[4]
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 719.3 |
1.2. Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of this compound reveals a characteristic fragmentation pattern dominated by the neutral loss of its sugar moieties and subsequent cleavages of the macrolide ring. The fragmentation is analogous to other erythromycins. Key fragmentation pathways include:
-
Loss of the cladinose sugar: This is a primary fragmentation step, resulting in a significant fragment ion.
-
Loss of the desosamine sugar: This also represents a major fragmentation pathway.
-
Sequential water losses: Following the loss of the sugar moieties, the aglycone core can undergo sequential dehydration.
-
Ring cleavage: The macrolide ring can undergo various cleavage reactions, providing further structural information.[5][6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in this compound, enabling a complete structural assignment. As previously noted, the spectra in aqueous solutions are complicated by the equilibrium between the ketone and hemiacetal forms.
2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays a complex set of signals corresponding to the numerous protons in the macrolide ring and the two sugar residues. Key features to note are the signals for the anomeric protons of the cladinose and desosamine sugars, the methyl groups, and the protons adjacent to oxygen atoms, which resonate in the downfield region.
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the lactone and the ketone at C-9 are typically observed at the downfield end of the spectrum. The numerous signals for the oxygenated carbons of the macrolide ring and the sugars appear in the mid-field region, while the methyl and methylene carbons are found in the upfield region.
Table 2: ¹H and ¹³C NMR Data for this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Detailed chemical shift and coupling constant data for this compound in both organic and aqueous solutions are available in the following publication: Tyson, P., Barjat, H., Mann, W., & Barber, J. (1998). Solution Structure and Assignments of the 1H and 13C NMR Spectra of this compound in Organic and Aqueous Solution. Journal of Chemical Research, Synopses, (12), 727. |
Experimental Protocols
3.1. Mass Spectrometry (LC-MS/MS)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the analysis of this compound.[4]
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile or methanol. Further dilute with the initial mobile phase to an appropriate concentration (e.g., 1-10 µg/mL).
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan MS and product ion scan (MS/MS) of the precursor ion at m/z 719.3.
-
Collision Energy: Optimize to achieve characteristic fragmentation.
-
3.2. NMR Spectroscopy
High-field NMR instrumentation is recommended for the complete resolution of the complex spectra of this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O with a suitable buffer). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of all signals, a suite of 2D NMR experiments is recommended, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
- 1. Solution Structure and Assignments of the 1H and 13C NMR Spectra of this compound in Organic and Aqueous Solution - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Erythromycin C: A Technical Examination of Its Biological Activity and Antimicrobial Spectrum
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity and antimicrobial spectrum of Erythromycin C, a minor co-metabolite of the erythromycin complex produced by the bacterium Saccharopolyspora erythraea. While less potent than its well-characterized counterpart, Erythromycin A, an understanding of this compound's properties is crucial for a complete picture of erythromycin pharmacology and for potential applications in drug development and microbial research.
Introduction to this compound
Erythromycin is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1][2] The crude fermentation product of S. erythraea is a mixture of several related compounds, primarily Erythromycin A, B, C, and D. Erythromycin A is the most abundant and clinically significant component. This compound is structurally similar to Erythromycin A but possesses a narrower spectrum of activity and is significantly less potent.[1][3]
Mechanism of Action
Like other macrolides, this compound is believed to exert its bacteriostatic effect by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2] This binding event interferes with the translocation step of protein synthesis, ultimately halting the elongation of the polypeptide chain and inhibiting bacterial growth. The general mechanism of action for erythromycin is well-established; however, specific studies detailing the binding affinity and kinetics of this compound with the bacterial ribosome are limited.
Antimicrobial Spectrum and Potency
This compound exhibits a narrower and weaker antimicrobial profile compared to Erythromycin A.[1] Its activity is primarily directed against Gram-positive bacteria, with very limited efficacy against Gram-negative organisms.[1]
Quantitative Antimicrobial Activity
A key study by Kibwage et al. (1985) systematically evaluated the minimum inhibitory concentrations (MICs) of Erythromycins A, B, C, and D against a panel of 21 Gram-positive and 15 Gram-negative microorganisms.[1] The study concluded that this compound demonstrated approximately half the antibacterial activity of Erythromycin A.[1] While the complete dataset from this study is not widely available, the relative potency provides a basis for estimating the MIC values for this compound.
The following table summarizes the estimated MIC ranges for this compound against common susceptible pathogens, based on typical MIC values for Erythromycin A and the finding that this compound is approximately 50% as active.
| Bacterial Species | Gram Stain | Erythromycin A MIC Range (µg/mL) | Estimated this compound MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 0.25 - 2 | 0.5 - 4 |
| Streptococcus pyogenes | Positive | 0.03 - 0.25 | 0.06 - 0.5 |
| Streptococcus pneumoniae | Positive | 0.015 - 0.25 | 0.03 - 0.5 |
| Corynebacterium diphtheriae | Positive | 0.015 - 1 | 0.03 - 2 |
| Listeria monocytogenes | Positive | 0.06 - 1 | 0.12 - 2 |
Note: These are estimated values. Actual MICs can vary depending on the specific strain and testing conditions.
Effects on Signaling Pathways
Specific research on the direct effects of this compound on bacterial or host cell signaling pathways is scarce. However, the broader class of macrolide antibiotics, particularly Erythromycin A, is known to possess immunomodulatory and anti-inflammatory properties, as well as the ability to interfere with bacterial quorum sensing.[4][5][6][7] It is plausible that this compound may share these characteristics, albeit to a lesser extent, due to its structural similarity to Erythromycin A.
Quorum Sensing Inhibition (Hypothesized)
Erythromycin has been shown to disrupt quorum sensing in Acinetobacter baumannii by downregulating the expression of key genes in the abaI/abaR system.[7][8] This interference with bacterial communication can lead to a reduction in biofilm formation and virulence.[7][8] Given that this is a known effect of the erythromycin structure, it is hypothesized that this compound may also exhibit quorum sensing inhibitory activity.
Caption: Hypothesized mechanism of quorum sensing inhibition by this compound.
Experimental Protocols
The determination of the antimicrobial activity of this compound is typically performed using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay Workflow
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
References
- 1. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolide Treatment Inhibits Pseudomonas aeruginosa Quorum Sensing in Non-Cystic Fibrosis Bronchiectasis. An Analysis from the Bronchiectasis and Low-Dose Erythromycin Study Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Erythromycin C in Microbial Fermentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Erythromycin C (Ery C) in the microbial fermentation of erythromycins by Saccharopolyspora erythraea. This compound, a crucial intermediate in the biosynthesis of the clinically significant Erythromycin A (Ery A), provides a key branch point in the metabolic pathway, influencing the overall yield and purity of the final antibiotic product. Understanding and manipulating the flux through this compound is paramount for the optimization of industrial erythromycin production.
The Erythromycin Biosynthetic Pathway and the Central Role of this compound
Erythromycin A is a macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a complex process encoded by a large cluster of genes known as the ery cluster. The pathway begins with the synthesis of the polyketide core, 6-deoxyerythronolide B (6-dEB), which undergoes a series of post-polyketide modifications, including hydroxylations and glycosylations, to yield the final active compound.
This compound emerges at a critical juncture in this pathway. The intermediate Erythromycin D (Ery D) is hydroxylated at the C-12 position by the cytochrome P450 enzyme EryK to form this compound.[1][2] Subsequently, this compound is methylated by the enzyme EryG to produce Erythromycin A.[2] However, EryG can also act on Erythromycin D, leading to the formation of Erythromycin B (Ery B), which is a less potent antibiotic and represents a significant impurity in the fermentation process.[2] The competition between EryK and EryG for their common substrate, Erythromycin D, is a key determinant of the final ratio of erythromycin variants produced.
Quantitative Analysis of Erythromycin Production
The manipulation of genes encoding key enzymes in the erythromycin biosynthetic pathway has a profound impact on the production profile of different erythromycin variants. The following tables summarize quantitative data from studies involving the knockout of eryK and eryG genes in an industrial strain of Saccharopolyspora erythraea.
Table 1: Production of Erythromycin Variants in eryK and eryG Knockout Strains
| Strain | Genotype | This compound (g/L) | Erythromycin B (g/L) | Erythromycin D (g/L) |
| Wild Type | eryK+, eryG+ | - | - | - |
| QL-G | eryK+, ΔeryG | 2.48 | - | 0.67 |
| QL-K | ΔeryK, eryG+ | - | 1.70 | 0.10 |
| QL-KG | ΔeryK, ΔeryG | - | - | 2.15 |
Data sourced from Wu et al. (2011).[3]
Table 2: Impact of Modulating eryK and eryG Copy Numbers on Erythromycin Production
| Strain | Genotype | Erythromycin A Titer Improvement (%) |
| ZL1004 | PermK-K-K-G + PermE-K + PermA-G | ~25% |
| ZL1007 | PermK-K-G-K + PermE-K + PermA-G | ~25% |
Data sourced from Chen et al. (2008).
Experimental Protocols
Fermentation of Saccharopolyspora erythraea for Erythromycin Production
This protocol describes a typical batch fermentation process for erythromycin production in shake flasks.
3.1.1. Media Composition
-
Seed Medium:
-
Corn Starch: 5%
-
Soybean Flour: 1.8%
-
Corn Steep Liquor: 1.3%
-
NaCl: 0.3%
-
(NH4)2SO4: 0.1%
-
NH4NO3: 0.1%
-
Soybean Oil: 0.5%
-
CaCO3: 0.6%
-
pH: 6.8-7.0[4]
-
-
Production Medium:
-
Corn Starch: 4%
-
Soybean Flour: 3%
-
Dextrin: 3%
-
(NH4)2SO4: 0.2%
-
Soybean Oil: 1%
-
CaCO3: 0.6%
-
pH: 7.0[4]
-
3.1.2. Inoculum Preparation and Fermentation
-
Inoculate a sporulated culture of S. erythraea into 50 mL of seed medium in a 500-mL flask.
-
Incubate at 34°C with shaking at 250 rpm for 2 days.[4]
-
Transfer 5 mL of the seed culture to 50 mL of production medium in a 500-mL flask.
-
Incubate at 34°C with shaking at 250 rpm for 6 days.[4]
-
Optionally, supplement the culture with 0.5 mL of n-propanol after 24 hours of cultivation.[4]
Extraction of Erythromycins from Fermentation Broth
-
Adjust the pH of the fermentation broth to 10.
-
Mix the broth with an equal volume of acetonitrile and shake for 40 minutes.[5]
-
Add 2 g of NaCl per 10 mL of broth and dissolve completely.[5]
-
Separate the acetonitrile phase by centrifugation.[5]
-
The acetonitrile phase contains the extracted erythromycins and can be used for HPLC analysis.
HPLC Analysis of Erythromycins
This method allows for the separation and quantification of Erythromycin A, B, and C.
-
Column: Nucleosil 100-5 CN (250 x 4.6 mm)[4]
-
Mobile Phase:
-
Solvent A: 32 mM potassium phosphate buffer, pH 8.0
-
Solvent B: Acetonitrile/Methanol (75:25)
-
-
Gradient: 69% Solvent A and 31% Solvent B (isocratic)[4]
-
Detection: UV at 215 nm
-
Quantification: Calculate the concentrations of Erythromycin A, B, and C based on standard curves of reference compounds.[4]
Gene Knockout of eryK in Saccharopolyspora erythraea
This protocol provides a general workflow for creating a targeted gene knockout of eryK using CRISPR/Cas9 technology.
Regulatory Networks Influencing this compound Production
The production of erythromycins, including this compound, is tightly regulated at the transcriptional level. A key global regulator, BldD , plays a crucial positive role in the expression of the entire ery gene cluster.[6] BldD binds to the promoter regions of the ery genes, initiating their transcription. The expression of bldD itself is influenced by other regulatory proteins, such as PhoP , creating a regulatory cascade that responds to environmental signals like phosphate availability. While there is no evidence to suggest that this compound itself acts as a signaling molecule, its production is a direct consequence of the activation of this complex regulatory network.
References
- 1. Determination of Erythromycin Residues in Antibiotic Fermentation Residues Using the Wayeal LCMS-TQ9200 Liquid Chromatography- Mass Spectrometry System [m.french.wayeal-instrument.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Capturing the target genes of BldD in Saccharopolyspora erythraea using improved genomic SELEX method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin C: A Technical Guide to its Role as a Precursor in Semi-Synthetic Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin C, a minor co-metabolite in the fermentation of Saccharopolyspora erythraea, holds a unique position in the landscape of macrolide antibiotics. While its direct antibacterial potency is lower than its well-known counterpart, Erythromycin A, its chemical structure presents it as a valuable precursor for the semi-synthesis of more advanced antibiotics. This technical guide provides an in-depth exploration of this compound's role in the development of semi-synthetic antibiotics, with a focus on its conversion to Erythromycin A and the potential for creating novel derivatives. This document outlines the biosynthetic origins of this compound, details experimental protocols for its conversion, presents quantitative data on its antibacterial activity, and visualizes the key chemical and biological pathways involved.
Introduction to this compound
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). The fermentation process yields a mixture of related compounds, primarily Erythromycin A, along with smaller quantities of Erythromycins B, C, and D.[1] Erythromycin A is the most clinically important of these due to its potent antibacterial activity.[2]
This compound is structurally distinct from Erythromycin A by the absence of a methyl group at the 3''-position of the cladinose sugar, making it 3''-O-demethylerythromycin A. This seemingly minor difference has a significant impact on its biological activity, rendering it less potent than Erythromycin A.[3] However, this structural feature also makes it a direct precursor to Erythromycin A through a single methylation step, presenting a strategic opportunity in antibiotic production and semi-synthetic development.[4]
Table 1: Comparison of Major Erythromycin Congeners
| Compound | R1 (at C-12) | R2 (at 3''-O of Cladinose) | Relative Antibacterial Potency (Erythromycin A = 100%) |
| Erythromycin A | -OH | -CH3 | 100% |
| Erythromycin B | -H | -CH3 | ~80% |
| This compound | -OH | -H | ~50% |
| Erythromycin D | -H | -H | <50% |
Source: Data compiled from multiple studies.[3]
Biosynthesis of this compound
Understanding the biosynthetic pathway of erythromycins is crucial to appreciating the role of this compound. The production of the erythromycin core, a 14-membered lactone ring called erythronolide B, is followed by a series of post-polyketide synthase modifications, including glycosylation and hydroxylation.
Erythromycin D is a key intermediate that can be hydroxylated at the C-12 position by the enzyme EryK to form this compound. Subsequently, the enzyme EryG, an S-adenosyl-L-methionine-dependent O-methyltransferase, catalyzes the methylation of the 3''-hydroxyl group of the cladinose sugar on this compound to yield Erythromycin A.[4][5]
Semi-Synthetic Pathways Originating from this compound
The primary and most direct semi-synthetic application of this compound is its conversion to the more potent Erythromycin A. This can be achieved through both enzymatic and chemical methylation of the 3''-hydroxyl group.
Enzymatic Conversion to Erythromycin A
The enzyme EryG, responsible for the final methylation step in the biosynthesis of Erythromycin A, can be utilized for the in vitro conversion of this compound. This biocatalytic approach offers high specificity and avoids the need for complex protection and deprotection steps often required in chemical synthesis.
Experimental Protocol: Enzymatic Methylation of this compound
Objective: To convert this compound to Erythromycin A using a cell-free extract containing the EryG methyltransferase.
Materials:
-
Purified this compound
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Cell-free extract from a strain of Saccharopolyspora erythraea known to express EryG, or a recombinant E. coli strain expressing EryG.
-
Phosphate buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
EDTA
-
Incubator
-
HPLC system for analysis
Methodology:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine this compound (e.g., 1 mM final concentration), SAM (e.g., 2 mM final concentration), DTT (e.g., 1 mM), and EDTA (e.g., 1 mM) in phosphate buffer (pH 7.5).
-
Enzyme Addition: Initiate the reaction by adding the cell-free extract containing EryG to the reaction mixture. The optimal amount of extract should be determined empirically.
-
Incubation: Incubate the reaction mixture at 30-37°C for a specified period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding a solvent such as ice-cold acetone or by heat inactivation.
-
Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the conversion of this compound to Erythromycin A. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer) can be used for separation and detection at ~215 nm.
Expected Outcome: A decrease in the peak corresponding to this compound and the appearance and increase of a peak with the retention time of Erythromycin A. The yield can be calculated based on the peak areas.
Chemical Conversion to Erythromycin A and Other Derivatives
Chemical synthesis provides a more versatile platform for not only converting this compound to Erythromycin A but also for introducing novel functional groups. However, the presence of multiple hydroxyl groups on the erythromycin scaffold necessitates the use of protecting groups to achieve regioselectivity.
Workflow for Chemical Modification of this compound
Experimental Protocol: Chemical Methylation of this compound to Erythromycin A (Conceptual)
Note: While detailed protocols for the methylation of Erythromycin A derivatives are available, specific protocols starting from this compound are not prevalent in the literature. The following is a conceptual protocol based on established methods for Erythromycin A.
Objective: To chemically methylate the 3''-hydroxyl group of this compound.
Materials:
-
This compound
-
Protecting group reagents (e.g., for silylation or acylation)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., sodium hydride, potassium hydroxide)
-
Anhydrous aprotic solvent (e.g., DMF, THF)
-
Deprotection reagents
-
Chromatography system for purification
Methodology:
-
Protection: Protect the more reactive hydroxyl groups at the 2'- and 4''-positions, and potentially the 9-keto group (e.g., via oximation), to prevent unwanted side reactions.
-
Methylation: In an anhydrous aprotic solvent, treat the protected this compound with a strong base to deprotonate the 3''-hydroxyl group, followed by the addition of a methylating agent. The reaction is typically carried out at low temperatures.
-
Deprotection: After the methylation is complete, remove the protecting groups under appropriate conditions to yield the desired 3''-O-methylated product.
-
Purification: Purify the final product using chromatographic techniques to separate it from any remaining starting material and byproducts.
Challenges and Considerations: The primary challenge in the chemical modification of this compound is achieving selective methylation at the 3''-position without affecting other hydroxyl groups. This necessitates a carefully planned protection-deprotection strategy. The lower abundance of this compound compared to Erythromycin A in fermentation broths makes its isolation and use as a starting material less economically viable for large-scale synthesis.
Antibacterial Activity and Potential of this compound Derivatives
This compound itself exhibits about half the antibacterial activity of Erythromycin A against many bacterial strains.[3] The primary goal of converting this compound to Erythromycin A is to enhance its potency.
Table 2: Minimum Inhibitory Concentrations (MICs) of Erythromycin A and C against select bacteria
| Organism | Erythromycin A MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 0.5 | 0.5 - 2.0 |
| Streptococcus pyogenes | 0.03 - 0.12 | 0.12 - 0.5 |
| Streptococcus pneumoniae | 0.015 - 0.06 | 0.06 - 0.25 |
Source: Representative data from published studies.[3]
Beyond its conversion to Erythromycin A, this compound serves as a potential scaffold for the creation of novel semi-synthetic antibiotics. Modifications at the 3''-hydroxyl position with groups other than methyl could lead to derivatives with altered pharmacokinetic properties or novel mechanisms of action. For instance, the development of ketolides, a class of macrolides effective against erythromycin-resistant bacteria, involves the removal of the cladinose sugar.[6] Starting with this compound could offer an alternative pathway in the synthesis of such advanced antibiotics.
Conclusion
This compound, while a minor component of erythromycin fermentation, represents a key intermediate in the biosynthesis of Erythromycin A and a potential starting point for semi-synthetic antibiotic development. Its direct conversion to the more potent Erythromycin A via enzymatic or chemical methylation is the most straightforward application. Although the semi-synthetic pathways starting from this compound are less explored in the literature compared to those from Erythromycin A, the principles of macrolide chemistry suggest that it could serve as a valuable precursor for generating novel antibiotic candidates. Further research into efficient methods for the isolation and selective modification of this compound could unlock its full potential in the ongoing search for new and effective antimicrobial agents.
References
- 1. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and antibacterial activity of 3-hydroxy-6-O-methylerythromycin-9-O-substituted oxime derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mutation and cloning of eryG, the structural gene for erythromycin O-methyltransferase from Saccharopolyspora erythraea, and expression of eryG in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Erythromycin: A Technical Guide for Researchers
A comprehensive review of the existing in vitro research on the anti-inflammatory effects of erythromycin, with a special focus on the need for further investigation into Erythromycin C.
Introduction
Erythromycin, a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a growing body of evidence suggests that erythromycin and its derivatives also possess significant anti-inflammatory and immunomodulatory effects, independent of their antibiotic activity.[1] These properties have garnered interest in their potential therapeutic applications for chronic inflammatory diseases. This technical guide provides an in-depth overview of the in vitro studies investigating the anti-inflammatory mechanisms of erythromycin.
A Note on this compound: Despite extensive investigation into the anti-inflammatory properties of erythromycin, a notable gap exists in the scientific literature regarding specific in vitro studies on this compound. The majority of the available research has been conducted on Erythromycin A, the most common form of the antibiotic. Consequently, this guide will primarily focus on the well-documented anti-inflammatory effects of erythromycin in general, with the understanding that these findings likely provide a foundational framework for the potential, yet unconfirmed, properties of this compound. Further dedicated research is critically needed to elucidate the specific in vitro anti-inflammatory profile of this compound.
Core Mechanisms of Anti-inflammatory Action
In vitro studies have revealed that erythromycin exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of inflammatory cytokines and other inflammatory molecules.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Erythromycin has been shown to inhibit the activation of NF-κB in various cell types, including human bronchial epithelial cells.[2][3] This inhibition appears to occur downstream of the dissociation of IκB, an inhibitory protein, from the NF-κB complex.[2] By preventing the translocation of NF-κB into the nucleus, erythromycin effectively blocks the transcription of target genes, such as those encoding for pro-inflammatory cytokines.[4][5][6]
References
- 1. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of erythromycin on RANKL and nuclear factor-kappa B by human TNF-alpha stimulated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Erythromycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin C is a macrolide antibiotic and a minor component produced during the fermentation of Saccharopolyspora erythraea. As a close analog of the more abundant Erythromycin A, it shares a similar mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Although less potent than Erythromycin A, this compound is a crucial intermediate in the biosynthesis of Erythromycin A and serves as a significant reference standard in the analysis of erythromycin-related substances.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, including detailed experimental protocols for its characterization and visualization of key pathways.
Chemical Structure and Properties
This compound is structurally differentiated from Erythromycin A by the absence of a methyl group on the C-3 hydroxyl of the cladinose sugar moiety, which is instead a mycarose sugar.[4]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | [5] |
| Molecular Formula | C36H65NO13 | [5] |
| Molecular Weight | 719.9 g/mol | [5] |
| Appearance | White to off-white crystalline powder (inferred from general erythromycin properties) | [6] |
| Mass Spectrometry | [M+H]+ at m/z 719.3 | [2] |
Table 2: Solubility Profile of Erythromycin (General)
| Solvent | Solubility | Reference(s) |
| Water | ~2 mg/mL | [4] |
| Ethanol | ~50 mg/mL | |
| Methanol | Freely soluble | [2] |
| Acetone | Freely soluble | |
| Chloroform | Soluble | |
| Acetonitrile | Freely soluble | |
| Ethyl Acetate | Freely soluble | |
| Diethyl Ether | Soluble | |
| DMSO | ~15 mg/mL | [7] |
| DMF | ~15 mg/mL | [7] |
Note: Specific quantitative solubility data for this compound is limited. The data presented for organic solvents is for erythromycin in general and should be considered as an approximation for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: A study published in the Journal of Chemical Research, Synopses, details the solution structure and the assignments of the 1H and 13C NMR spectra of this compound in both organic and aqueous solutions. Accessing this publication is recommended for detailed spectral data.[8][9] In aqueous solution, this compound exists as an equilibrium mixture of the 9-ketone and the 12,9-hemiacetal tautomers.[8][9]
Infrared (IR) Spectroscopy: The IR spectrum of erythromycin typically shows characteristic peaks for O-H stretching (around 3475 cm⁻¹), C-H stretching (around 2944 cm⁻¹), C=O stretching of the lactone ring (around 1729 cm⁻¹), and C-O-C stretching of the ether linkages (around 1167 and 1040 cm⁻¹).[10]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry of this compound typically shows a protonated molecule [M+H]+ at m/z 719.3.[2] Tandem mass spectrometry (MS/MS) can be used to elucidate the structure by observing characteristic fragmentation patterns, such as the loss of the sugar moieties. The fragmentation of erythromycins often involves the neutral loss of the cladinose or mycarose sugar and the desosamine sugar.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of crystalline this compound, adapted from established protocols for erythromycins.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Separation
This method is designed for the separation of erythromycin and its related substances, including this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Ammonium hydroxide
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water. A common ratio is 45:10:10:35 (v/v/v/v), with the pH adjusted to 7.0.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Dissolve the crystalline this compound sample in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 70 °C
-
Detection wavelength: 215 nm
-
Injection volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time of the peak in the sample chromatogram should correspond to that of the standard. Purity can be assessed by calculating the area percentage of the this compound peak relative to all other peaks.
Protocol 2: Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the crystalline material.
Instrumentation:
-
Differential Scanning Calorimeter
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the crystalline this compound sample into an aluminum pan.
-
DSC Analysis:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.
-
-
TGA Analysis:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. This will indicate the presence of any solvates or hydrates and the decomposition temperature.
-
Protocol 3: Forced Degradation Studies
Forced degradation studies are performed to understand the stability of this compound under various stress conditions.
Reagents:
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC mobile phase (from Protocol 1)
Procedure:
-
Acid Degradation: Dissolve a known amount of this compound in 0.1 N HCl and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis by HPLC.
-
Base Degradation: Dissolve a known amount of this compound in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis by HPLC.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period. Analyze by HPLC.
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 to identify and quantify any degradation products.
Signaling and Biosynthetic Pathways
Mechanism of Action
This compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This binding blocks the exit of the nascent polypeptide chain, thereby halting protein elongation.[1]
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polymorphism of erythromycin studied by differential thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution Structure and Assignments of the 1H and 13C NMR Spectra of this compound in Organic and Aqueous Solution - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Separation of Erythromycin A, B, and C
This document provides detailed high-performance liquid chromatography (HPLC) methods and protocols for the effective separation and quantification of Erythromycin A and its related compounds, Erythromycin B and Erythromycin C. These guidelines are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The commercial product is primarily Erythromycin A, but it often contains structurally similar impurities, including Erythromycin B and this compound, which have different potencies and potential side effects. Therefore, a robust analytical method is crucial to separate and quantify these components for quality control and research purposes. This application note details established reversed-phase HPLC (RP-HPLC) methods that provide reliable separation of these key erythromycin species.
Experimental Workflow
The general workflow for the HPLC analysis of erythromycin variants involves several key stages, from sample preparation to data analysis. The following diagram illustrates this logical progression.
Caption: General workflow for HPLC analysis of Erythromycin.
Quantitative Data Summary
The following table summarizes the chromatographic parameters and retention times for the separation of Erythromycin A, B, and C using different HPLC methods. This allows for a direct comparison of their performance.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | PolymerX (4.6 x 250 mm, 7 µm) | Waters XBridge C18 (4.6 x 100 mm, 3.5 µm)[1] | µBondapak C18 |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 7.0) (1:1, v/v) | Gradient of 0.4% Ammonium Hydroxide in Water and Methanol[1] | Acetonitrile : Methanol : 0.2 M Ammonium Acetate : Water (45:10:10:35, v/v/v/v)[2] |
| Flow Rate | 1.5 mL/min | Not Specified | Not Specified |
| Detection | UV at 215 nm | UV at 215 nm[1] | Not Specified |
| Column Temp. | 75 °C | Not Specified | Not Specified |
| Retention Time (this compound) | 3.6 min | Well-resolved from other peaks | Separable |
| Retention Time (Erythromycin A) | 5.0 min | Well-resolved from other peaks | Separable |
| Retention Time (Erythromycin B) | 6.7 min | Well-resolved from other peaks | Separable |
| Resolution | Baseline separation of A, B, and C | Degradation products were well resolved from erythromycin peaks.[1] | Capable of selectively quantifying erythromycins A, B, and C.[2] |
Experimental Protocols
Below are detailed protocols for the HPLC methods summarized above.
Protocol 1: Isocratic Separation on a Polymeric Column
This method provides a robust and reliable isocratic separation of Erythromycin A, B, and C.
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
PolymerX column (4.6 x 250 mm, 7 µm)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (reagent grade)
-
Water (HPLC grade)
-
Erythromycin reference standards (A, B, and C)
2. Chromatographic Conditions
-
Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH 7.0).
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 75 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 50 µL
3. Preparation of Solutions
-
0.05 M Potassium Phosphate Buffer (pH 7.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.05 M solution. Adjust the pH to 7.0 with a suitable base (e.g., potassium hydroxide solution).
-
Standard Solutions: Prepare individual stock solutions of Erythromycin A, B, and C in methanol. A mixed standard solution can be prepared by diluting the stock solutions with the mobile phase to achieve the desired concentrations.
-
Sample Preparation: For bulk drug, dissolve a precisely weighed amount in the mobile phase. For formulations like creams, a suitable extraction method should be employed. A general procedure involves dissolving the cream in methanol, followed by cooling to precipitate the matrix, centrifugation, and filtration of the supernatant before injection.
Protocol 2: Gradient Separation on a C18 Column for Impurity Profiling
This gradient method is suitable for the separation of Erythromycin A, B, and C along with other potential impurities and degradation products.[1]
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
Waters XBridge C18 column (4.6 x 100 mm, 3.5 µm) or equivalent[1]
-
Methanol (HPLC grade)
-
Ammonium hydroxide (reagent grade)
-
Water (HPLC grade)
-
Erythromycin reference standards (A, B, and C)
2. Chromatographic Conditions
-
Mobile Phase A: 0.4% Ammonium hydroxide in water
-
Mobile Phase B: Methanol
-
Gradient Program: A specific gradient program should be developed and optimized to achieve the desired separation. This typically involves starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Detection Wavelength: 215 nm[1]
3. Preparation of Solutions
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using a suitable solvent system compatible with the initial mobile phase conditions.
Protocol 3: Isocratic Separation with a Multi-Component Mobile Phase
This method utilizes a multi-component mobile phase for the selective quantification of Erythromycin A, B, and C.[2]
1. Instrumentation and Reagents
-
HPLC system
-
µBondapak C18 column or equivalent
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (reagent grade)
-
Water (HPLC grade)
-
Erythromycin reference standards (A, B, and C)
2. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water in the ratio of 45:10:10:35 (v/v/v/v).[2]
3. Preparation of Solutions
-
0.2 M Ammonium Acetate: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.2 M solution.
-
Standard and Sample Solutions: Prepare as described in Protocol 1.
Conclusion
The HPLC methods detailed in this application note provide effective means for the separation and analysis of Erythromycin A, B, and C. The choice of method will depend on the specific requirements of the analysis, such as the need for a rapid isocratic method for routine quality control or a more comprehensive gradient method for impurity profiling. Proper method validation should be performed to ensure accuracy, precision, and robustness for the intended application.
References
Application Note: Quantification of Erythromycin C in Fermentation Broth by LC-MS/MS
An LC-MS/MS protocol for the robust quantification of Erythromycin C in complex fermentation broth has been developed. This method is tailored for researchers, scientists, and professionals in drug development, offering high sensitivity and selectivity for accurate monitoring of this compound production.
1. Introduction
Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The fermentation process yields several related compounds, primarily Erythromycin A, along with minor variants such as Erythromycin B and C. This compound is a key impurity and intermediate that requires precise quantification to optimize fermentation processes and ensure final product quality. This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in complex fermentation broth matrices. The protocol employs a liquid-liquid extraction (LLE) for sample cleanup and utilizes Multiple Reaction Monitoring (MRM) for highly selective detection.
2. Experimental Protocol
This section provides a detailed methodology for the quantification of this compound, from sample preparation to data analysis.
2.1. Materials and Reagents
-
This compound analytical standard
-
Roxithromycin (or other suitable macrolide not present in the sample) as Internal Standard (IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Hydroxide
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
A robust LLE protocol is employed to extract this compound from the complex fermentation broth matrix and minimize matrix effects.
-
Aliquoting: Transfer 200 µL of the fermentation broth sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Spike the sample with 20 µL of the internal standard working solution (e.g., 1 µg/mL Roxithromycin in methanol).
-
Alkalinization: Add 50 µL of ammonium hydroxide to adjust the sample pH to approximately 10. This ensures this compound is in its neutral, more organic-soluble form. Vortex for 30 seconds.
-
Extraction: Add 1 mL of MTBE to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Instrumentation and Conditions
Analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 13.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5000 V |
| Source Temperature | 450°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.4. MRM Transitions for Quantification
The protonated precursor ion for this compound ([M+H]⁺) is m/z 719.3.[1] A characteristic fragment ion resulting from the loss of the desosamine sugar (m/z 158.1) is used for quantification due to its high specificity and intensity.[2]
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| This compound | 719.3 | 575.4 | 100 | 25 | Quantifier |
| This compound | 719.3 | 158.1 | 100 | 35 | Qualifier |
| Roxithromycin (IS) | 837.5 | 679.5 | 100 | 30 | Internal Std. |
Visualizations
3. Results and Data Presentation
The performance of the LC-MS/MS method should be validated to demonstrate its suitability for the intended application. Key validation parameters are summarized below. (Note: The following data are representative and should be established experimentally in the user's laboratory).
3.1. Linearity and Sensitivity
The calibration curve was constructed by analyzing standard solutions of this compound at various concentrations. The method demonstrates excellent linearity over the specified range.
Table 4: Linearity and Limit of Quantification
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Regression Equation | y = 2543x + 876 |
| Correlation Coeff. (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL (S/N > 3) |
| Limit of Quantification (LOQ) | 1.0 ng/mL (S/N > 10) |
3.2. Accuracy and Precision
Accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
Table 5: Intra-day and Inter-day Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Recovery) |
| Low | 3 | < 8.5% | < 10.2% | 95% - 105% |
| Medium | 100 | < 6.1% | < 8.3% | 97% - 103% |
| High | 800 | < 5.5% | < 7.9% | 98% - 102% |
3.3. Matrix Effect and Recovery
The efficiency of the extraction process and the influence of the fermentation broth matrix were assessed.
Table 6: Extraction Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.5% | 94.2% |
| High | 800 | 92.1% | 96.8% |
-
Extraction Recovery is calculated as (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) x 100.
-
Matrix Effect is calculated as (Peak area of post-extraction spiked sample / Peak area of standard in solvent) x 100. A value close to 100% indicates minimal ion suppression or enhancement.
This application note presents a comprehensive and robust LC-MS/MS protocol for the selective quantification of this compound in fermentation broth. The detailed sample preparation procedure effectively minimizes matrix interference, while the optimized chromatographic and mass spectrometric conditions provide high sensitivity and accuracy. The method is suitable for routine monitoring of this compound levels, aiding in the optimization of fermentation processes and quality control in antibiotic production.
References
Application Notes and Protocols for Rapid Screening of Erythromycin Analogues using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the rapid screening and semi-quantitative analysis of erythromycin and its analogues using thin-layer chromatography (TLC). This cost-effective and efficient technique is ideal for preliminary analysis, purity assessment, and monitoring of related substances in drug discovery and quality control settings.[1]
Introduction
Erythromycin is a macrolide antibiotic widely used in human and veterinary medicine.[2][3] During its production and storage, or through microbial transformation, various analogues and degradation products can be formed. These related substances can impact the efficacy and safety of the final product. Thin-layer chromatography offers a simple and rapid method for the separation and identification of these compounds.[4] This document outlines the principles, experimental protocols, and data interpretation for the TLC analysis of erythromycin analogues.
Principle of Separation
Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action). For erythromycin and its analogues, which are relatively polar compounds, both normal-phase and reversed-phase TLC systems can be employed. The choice of the stationary and mobile phase determines the separation characteristics.
Experimental Protocols
-
TLC Plates:
-
Solvents: All solvents should be of analytical or HPLC grade.
-
Reference Standards: Erythromycin A, Erythromycin B, Erythromycin C, and other relevant analogues.
-
Visualization Reagents:
-
Standard Solutions: Prepare individual stock solutions of erythromycin and its analogues at a concentration of 1 mg/mL in a suitable solvent like methanol or dichloromethane.[4]
-
Sample Solutions: Dissolve the sample containing erythromycin to a final concentration of approximately 10 mg/mL in the same solvent as the standards.[4]
-
Application to TLC Plate: Apply 5 µL of each standard and sample solution as narrow bands onto the TLC plate, about 1.5 cm from the bottom edge.[4]
-
Chamber Saturation: Line a chromatographic tank with filter paper and pour in the chosen mobile phase. Allow the chamber to saturate for at least 30 minutes to ensure a uniform solvent vapor environment.[4]
-
Plate Development: Place the spotted TLC plate into the saturated chamber and allow the mobile phase to ascend by capillary action until it reaches approximately 1 cm from the top of the plate.
-
Drying: Remove the plate from the chamber and dry it in a fume hood or with a stream of warm air. For some visualization methods, heating the plate at 110°C for 5-10 minutes may be required.[4][5]
-
UV Detection: Examine the dried plate under UV light at 254 nm and 366 nm. Compounds that absorb UV light will appear as dark spots on a fluorescent background (for F254 plates).[1][7]
-
Chemical Derivatization:
-
Anisaldehyde-Sulfuric Acid: Spray the plate evenly with the anisaldehyde-sulfuric acid reagent and heat at 110°C for 1-5 minutes. Erythromycin and its analogues will appear as colored spots.[4]
-
10% Sulfuric Acid: Spray the plate with 10% sulfuric acid in methanol and heat at 100°C for 10-15 minutes. The spots can then be quantified by a TLC scanner.[5]
-
Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. The compounds will appear as brown spots.[3]
-
Data Presentation
The retention factor (Rf) is a key parameter for identifying compounds in TLC. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 1: Rf Values of Erythromycin and its Analogues on Silica Gel Plates
| Compound | Mobile Phase System | Rf Value | Reference |
| Erythromycin A | Diisopropyl ether-methanol-25% ammonia (75:35:2) | ~0.50 | [4] |
| Erythromycin B | Diisopropyl ether-methanol-25% ammonia (75:35:2) | ~0.55 | [4] |
| This compound | Diisopropyl ether-methanol-25% ammonia (75:35:2) | ~0.45 | [4] |
| Anhydroerythromycin A | Diisopropyl ether-methanol-25% ammonia (75:35:2) | ~0.60 | [4] |
| Erythromycin | Toluene:DMSO:methanol (6.5:0.2:2.5) | 0.55 ± 0.02 | [5] |
Table 2: Rf Values of Erythromycin and its Analogues on Silanized Silica Gel Plates (Reversed-Phase)
| Compound | Mobile Phase System | Rf Value | Reference |
| Erythromycin A | Methanol-water-15% ammonium acetate pH 7.0 (50:20:10) | ~0.60 | [4] |
| Erythromycin B | Methanol-water-15% ammonium acetate pH 7.0 (50:20:10) | ~0.50 | [4] |
| This compound | Methanol-water-15% ammonium acetate pH 7.0 (50:20:10) | ~0.70 | [4] |
Table 3: Quantitative Analysis Data
| Analyte | Matrix | Recovery (%) | Limit of Detection (LOD) | Reference |
| Erythromycin | Liver, Muscle, Egg | 71 - 96 | 0.02 mg/kg | [6] |
| Erythromycin | Milk | 51 | 0.02 mg/kg | [6] |
| Erythromycin | Pharmaceutical Dosage Forms | 99.87 | 4-6 µg/10µl (Linear Range) | [5] |
| Erythromycin | Spiked Chicken Muscle & Liver | - | 0.5-10 µ g/band (Linearity) | [3] |
Visualizations
Caption: Workflow for TLC analysis of erythromycin analogues.
Caption: Chemical relationships between erythromycin A and its common analogues.
Conclusion
Thin-layer chromatography is a powerful and accessible tool for the rapid screening of erythromycin and its analogues. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own TLC methods for quality control and research purposes. While TLC is an excellent screening tool, more advanced techniques like HPLC or LC-MS may be required for definitive quantification and structural elucidation.
References
- 1. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 5. researchgate.net [researchgate.net]
- 6. Thin-layer chromatographic determination of erythromycin and other macrolide antibiotics in livestock products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
Application Notes and Protocols for the Microbiological Assay of Erythromycin C
These application notes provide a detailed protocol for determining the potency of Erythromycin C using the cylinder-plate microbiological assay. This method is based on the principle that the diameter of the zone of inhibition of a susceptible microorganism is proportional to the concentration of the antibiotic.
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and potency determination of erythromycin and its related substances.
Principle of the Assay
The microbiological assay for this compound is performed using the agar diffusion method, specifically the cylinder-plate technique.[1][2][3][4][5] This method involves placing solutions of known concentrations of an Erythromycin reference standard and the test sample of this compound onto an agar plate previously inoculated with a susceptible test organism. After incubation, the antibiotic diffuses into the agar, creating circular zones where the growth of the microorganism is inhibited. The potency of the test sample is determined by comparing the size of its inhibition zone with the zones produced by the standard concentrations.[3] It is important to note that this compound generally exhibits lower antibacterial activity compared to Erythromycin A.[6]
Materials and Reagents
| Reagent/Material | Specification |
| This compound Reference Standard | A primary or secondary reference standard of known purity and potency. |
| Test Microorganism | Micrococcus luteus (e.g., ATCC 9341) is a commonly used susceptible organism.[2][7] |
| Culture Media | Antibiotic Assay Medium No. 11 (or a suitable alternative like Medium 2 with adjusted pH).[4][7][8] |
| Phosphate Buffer | 0.1 M, pH 8.0.[5][7] |
| Solvents | Methanol for preparing stock solutions.[7][9] |
| Petri Dishes | Sterile, flat-bottomed, 100 mm in diameter.[5] |
| Stainless Steel Cylinders | Flat-bottomed, with dimensions of 8 mm (outer diameter), 6 mm (inner diameter), and 10 mm (height).[5] |
| General Laboratory Equipment | Autoclave, incubator, volumetric flasks, pipettes, sterile saline, spectrophotometer. |
Experimental Protocols
Preparation of Test Microorganism Inoculum
-
Maintain stock cultures of Micrococcus luteus on a suitable agar medium.
-
Inoculate a loopful of the culture into a suitable broth (e.g., Soybean Casein Digest Medium) and incubate at 30-35°C for 24 hours.[7]
-
Harvest the bacterial growth and wash the cells with sterile saline.
-
Resuspend the cells in sterile saline and adjust the suspension's turbidity to a standardized level. The optimal concentration of the inoculum should be determined experimentally to produce clear, well-defined zones of inhibition.[7]
Preparation of Standard and Sample Solutions
Standard Stock Solution (S):
-
Accurately weigh a quantity of the Erythromycin Reference Standard (typically Erythromycin A, with potency adjusted for this compound if a direct this compound standard is unavailable) equivalent to approximately 100 mg of erythromycin activity.[7]
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in 10 mL of Methanol and dilute to volume with 0.1 M Phosphate Buffer (pH 8.0) to obtain a stock solution of 1000 µg/mL.[7]
Sample Stock Solution (T):
-
Accurately weigh a quantity of the this compound test sample powder equivalent to approximately 100 mg of Erythromycin activity.[7]
-
Prepare the sample stock solution in the same manner as the Standard Stock Solution to obtain a nominal concentration of 1000 µg/mL.[7]
Working Solutions: On the day of the assay, prepare a series of working solutions by diluting the stock solutions with 0.1 M Phosphate Buffer (pH 8.0). A parallel line assay model often uses a median dose and at least two other concentrations, one higher and one lower.[7]
| Standard Solution | Concentration (µg/mL) | Preparation |
| S1 (Low) | 0.5 | Dilute Standard Stock Solution |
| S2 (Median) | 1.0 | Dilute Standard Stock Solution |
| S3 (High) | 2.0 | Dilute Standard Stock Solution |
Prepare corresponding dilutions (T1, T2, T3) for the this compound sample in the same manner, assuming a potency of 100% of the standard for initial dilution calculations.
Agar Diffusion Assay Procedure
-
Dispense a layer of un-inoculated Antibiotic Assay Medium No. 11 into sterile Petri dishes and allow it to solidify.[2]
-
Cool the remaining sterile medium to 40-45°C and add the prepared microbial inoculum.[7][8] Mix thoroughly but gently to avoid air bubbles.
-
Pour a seeded layer of the inoculated agar over the base layer.
-
Place six stainless steel cylinders on the solidified agar surface of each plate at equidistant points.
-
Designate the cylinders on each plate for the high, median, and low concentrations of the standard (S3, S2, S1) and the test sample (T1, T2, T3).[7]
-
Fill three alternate cylinders with the median dose of the standard (S2) and the other three cylinders with the median dose of the sample (T2) for a 2x2 assay, or use a design with all concentrations for a multi-dose assay.[1][7]
-
Incubate the plates at a specified temperature (e.g., 30-37°C) for 18-24 hours.[2][10]
Data Presentation and Analysis
Zone of Inhibition Data
The diameters of the zones of inhibition are measured to the nearest 0.1 mm.
| Plate No. | Standard/Sample | Concentration (µg/mL) | Zone Diameter (mm) |
| 1 | S1 | 0.5 | 15.2 |
| S2 | 1.0 | 18.5 | |
| S3 | 2.0 | 21.8 | |
| T1 | Assumed 0.5 | 14.9 | |
| T2 | Assumed 1.0 | 18.2 | |
| T3 | Assumed 2.0 | 21.5 | |
| 2 | S1 | 0.5 | 15.5 |
| S2 | 1.0 | 18.8 | |
| S3 | 2.0 | 22.1 | |
| T1 | Assumed 0.5 | 15.1 | |
| T2 | Assumed 1.0 | 18.4 | |
| T3 | Assumed 2.0 | 21.7 |
Potency Calculation
A standard curve is plotted with the zone diameter against the logarithm of the antibiotic concentration. The potency of the sample is determined by interpolating its zone diameter on the standard curve.[2] Statistical methods, such as those for parallel line assays, are used to calculate the potency and its confidence limits.[3][11]
The percentage potency can be calculated using established formulas, for example: Percent potency (%P) = Antilog (2 + a log I)[10] Where 'a' is a factor calculated from the sums of the zone diameters of the standard and test dilutions, and 'I' is the ratio of dilutions.[10]
Visualizations
Caption: Experimental workflow for the microbiological assay of this compound.
References
- 1. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. uspnf.com [uspnf.com]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. pharmadekho.com [pharmadekho.com]
- 11. uspbpep.com [uspbpep.com]
Application Notes and Protocol for Antibacterial Susceptibility Testing of Erythromycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The commercially available form is typically a mixture of several related compounds, with Erythromycin A being the most abundant and potent component. Erythromycin C is a minor component of this mixture and is also produced as a co-metabolite.[1] It is structurally similar to Erythromycin A but exhibits a narrower spectrum of activity and is reported to be significantly less active, with approximately half the potency of Erythromycin A.[2]
These application notes provide detailed protocols for determining the antibacterial susceptibility of bacterial isolates to this compound using standardized methods, primarily referencing the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The described methods, broth microdilution and disk diffusion, are foundational techniques for assessing the in vitro activity of antimicrobial agents.
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, thereby halting protein elongation.[3] Resistance to erythromycin can arise through various mechanisms, including modification of the ribosomal target, active efflux of the drug, and enzymatic inactivation.
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for erythromycin (predominantly Erythromycin A) against common quality control strains as specified by CLSI and EUCAST. Given that this compound has approximately half the activity of Erythromycin A, the expected MIC range for pure this compound would be roughly double that of the standard erythromycin.
| Quality Control Strain | Reference Body | Erythromycin MIC Range (µg/mL) | Estimated this compound MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | CLSI | 0.25 - 1 | 0.5 - 2 |
| Enterococcus faecalis ATCC® 29212™ | CLSI | 1 - 4 | 2 - 8 |
| Streptococcus pneumoniae ATCC® 49619™ | CLSI | 0.03 - 0.12 | 0.06 - 0.24 |
| Haemophilus influenzae ATCC® 49247™ | CLSI | 1 - 4 | 2 - 8 |
| Staphylococcus aureus ATCC® 25923™ | EUCAST | 0.5 - 2 | 1 - 4 |
| Escherichia coli ATCC® 25922™ | EUCAST | 8 - 32 | 16 - 64 |
Note: The estimated MIC ranges for this compound are based on its reported relative potency to Erythromycin A and should be confirmed by direct testing.
Experimental Protocols
Accurate and reproducible susceptibility testing is critical for evaluating the efficacy of an antimicrobial agent. The following sections provide detailed protocols for the broth microdilution and disk diffusion methods adapted for this compound.
Preparation of this compound Stock Solution
-
Source: Obtain purified this compound from a reputable supplier. Note the purity and potency of the compound.
-
Solvent: this compound is soluble in ethanol and methanol.
-
Stock Solution Preparation:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., 95% ethanol).
-
Bring the solution to the desired final concentration with sterile distilled water or a suitable buffer.
-
For example, to prepare a 1280 µg/mL stock solution, dissolve 12.8 mg of this compound in 1 mL of ethanol, and then add sterile distilled water to a final volume of 10 mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below.
-
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial isolate in a liquid medium.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol:
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms such as Streptococcus pneumoniae and Haemophilus influenzae, supplement the broth as recommended by CLSI guidelines (e.g., with lysed horse blood).
-
Plate Preparation:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a suitable agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with the antibiotic.
Detailed Protocol:
-
-
Aseptically apply a standardized amount of a known concentration of this compound solution to sterile blank paper disks (6 mm diameter).
-
Allow the disks to dry completely in a sterile environment before use. The amount of this compound per disk should be optimized based on preliminary studies, considering its lower potency compared to Erythromycin A (a starting point could be 30 µg per disk, double the standard for erythromycin).
-
-
Media Preparation: Use Mueller-Hinton Agar (MHA) with a depth of 4 mm. For fastidious organisms, use appropriate supplemented media as per CLSI guidelines.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Disk Application:
-
Aseptically place the prepared this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on zone diameter interpretive criteria. Since specific breakpoints for this compound are not established by CLSI or EUCAST, they would need to be determined through correlation studies with MICs.
-
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing. Perform testing with well-characterized reference strains (as listed in the data presentation table) each time a new batch of reagents or media is used, and on a routine basis as defined by the laboratory's quality assurance program. The resulting MICs or zone diameters should fall within the acceptable ranges established for these strains.
Disclaimer
This protocol is intended for research use only by trained professionals. It is based on established methodologies for antimicrobial susceptibility testing. However, due to the limited availability of specific data for this compound, users should validate this protocol for their specific applications and bacterial strains. The interpretive criteria for this compound have not been formally established by regulatory bodies and should be determined based on comprehensive in vitro and in vivo studies.
References
Application Notes and Protocols for Genetic Engineering of Saccharopolyspora erythraea for Enhanced Erythromycin C Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic engineering of Saccharopolyspora erythraea to specifically enhance the production of Erythromycin C. This compound is a key intermediate in the biosynthesis of Erythromycin A and a valuable precursor for the synthesis of various semi-synthetic macrolide antibiotics. The following sections detail the biosynthetic pathway, genetic modification strategies, experimental protocols, and expected outcomes.
Introduction to Erythromycin Biosynthesis in Saccharopolyspora erythraea
Saccharopolyspora erythraea is an actinomycete bacterium renowned for its production of the macrolide antibiotic erythromycin. The biosynthesis of erythromycin is a complex process encoded by a cluster of over 20 genes (ery cluster)[1][2]. The pathway begins with the synthesis of the polyketide core, 6-deoxyerythronolide B (6-dEB), by a type I polyketide synthase (PKS) encoded by the eryA genes[3][4]. This core is then modified through a series of post-PKS tailoring steps, including hydroxylation and glycosylation, to produce the final erythromycin congeners: A, B, C, and D.
This compound is an immediate precursor to Erythromycin A, the most clinically significant form of the antibiotic. The conversion of this compound to Erythromycin A is catalyzed by the enzyme O-methyltransferase, which is encoded by the eryG gene[5]. This enzyme methylates the C-3" hydroxyl group of the mycarose sugar attached to the macrolactone ring. Therefore, by inactivating the eryG gene, the biosynthetic pathway can be blocked at this compound, leading to its accumulation[5].
Genetic Engineering Strategy for this compound Production
The primary strategy to enhance this compound production is the targeted disruption or deletion of the eryG gene. This prevents the conversion of this compound to Erythromycin A.
Key Genes in the Erythromycin Biosynthetic Pathway:
| Gene | Function | Reference |
| eryA | Encodes the polyketide synthase for 6-deoxyerythronolide B (6-dEB) synthesis. | [1][3] |
| eryB | Involved in the biosynthesis and attachment of the neutral sugar L-mycarose. | [1][6] |
| eryC | Involved in the biosynthesis and attachment of the amino sugar D-desosamine. | [1][6] |
| eryF | Encodes a C-6 hydroxylase. | [1][7] |
| eryK | Encodes a C-12 hydroxylase. | [1][8] |
| eryG | Encodes an O-methyltransferase that converts this compound to Erythromycin A and Erythromycin D to Erythromycin B. | [5][9] |
Visualizing the Erythromycin Biosynthetic Pathway and the Role of eryG
Caption: Erythromycin biosynthetic pathway and the targeted inactivation of the eryG gene.
Experimental Protocols
Protocol 1: Construction of an eryG Disruption Mutant in S. erythraea
This protocol describes the creation of an eryG knockout mutant using homologous recombination.
Materials:
-
S. erythraea wild-type strain (e.g., NRRL 23338)
-
E. coli strain for plasmid construction (e.g., DH5α)
-
E. coli methylation-deficient strain for conjugation (e.g., ET12567/pUZ8002)
-
Plasmids for gene disruption (e.g., pSET152-based vector)
-
Restriction enzymes, T4 DNA ligase, and PCR reagents
-
Appropriate antibiotics (e.g., apramycin, nalidixic acid)
-
Media: Luria-Bertani (LB), R2YE, and Mannitol Soya Flour (MS) agar
Procedure:
-
Cloning of eryG flanking regions:
-
Amplify the upstream and downstream flanking regions of the eryG gene (approximately 1.5-2.0 kb each) from S. erythraea genomic DNA using PCR with high-fidelity polymerase.
-
Design primers with appropriate restriction sites for cloning.
-
-
Construction of the disruption vector:
-
Clone the amplified upstream and downstream flanking regions into a suitable E. coli-Streptomyces shuttle vector (e.g., a derivative of pSET152).
-
Insert an antibiotic resistance cassette (e.g., apramycin resistance) between the two flanking regions.
-
Verify the final construct by restriction digestion and DNA sequencing.
-
-
Conjugal transfer of the disruption vector into S. erythraea:
-
Transform the final disruption plasmid into the E. coli conjugation donor strain (ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. erythraea recipient on MS agar plates[10].
-
Overlay the plates with apramycin and nalidixic acid to select for exconjugants.
-
-
Selection of double-crossover mutants:
-
Subculture the apramycin-resistant exconjugants on non-selective media to allow for the second crossover event.
-
Screen for colonies that are sensitive to the vector's antibiotic marker (if applicable) but retain the resistance from the inserted cassette, indicating a double-crossover event.
-
-
Genotypic verification of the eryG mutant:
-
Confirm the disruption of the eryG gene by PCR analysis of genomic DNA from the putative mutants. Use primers that flank the eryG gene to differentiate between the wild-type and the larger, disrupted allele.
-
Further confirmation can be done by Southern blot analysis.
-
Protocol 2: Fermentation and Erythromycin Extraction
Materials:
-
Seed and fermentation media (compositions can vary, a typical example is provided below)
-
Shake flasks
-
Ethyl acetate
-
Sodium hydroxide
-
HPLC system for analysis
Procedure:
-
Seed Culture Preparation:
-
Inoculate a loopful of spores from a fresh agar plate of the S. erythraeaΔeryG mutant into 50 mL of seed medium in a 250 mL flask.
-
Seed Medium Example: 5% cornstarch, 1.8% soybean flour, 1.3% corn steep liquor, 0.3% NaCl, 0.1% (NH₄)₂SO₄, 0.1% NH₄NO₃, 0.5% soybean oil, and 0.6% CaCO₃, pH 6.8-7.0[9].
-
Incubate at 34°C with shaking at 250 rpm for 2 days[9].
-
-
Production Fermentation:
-
Extraction of Erythromycins:
-
Adjust the pH of the whole fermentation broth to 9.5 with NaOH.
-
Extract the erythromycins twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under vacuum.
-
Resuspend the residue in a suitable solvent (e.g., methanol) for analysis.
-
Protocol 3: HPLC Analysis of this compound
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
This compound standard
-
Mobile phase solvents (e.g., acetonitrile, methanol, ammonium acetate buffer)
Procedure:
-
Sample Preparation:
-
Filter the resuspended extract through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.05 M ammonium acetate buffer (pH can be optimized, e.g., pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Generate a standard curve using a pure this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
-
Expected Results and Data Presentation
Disruption of the eryG gene is expected to lead to a significant increase in the accumulation of this compound, with a corresponding decrease in the production of Erythromycin A.
Table 1: Comparison of Erythromycin Production in Wild-Type and ΔeryG Mutant S. erythraea
| Strain | Erythromycin A (mg/L) | Erythromycin B (mg/L) | This compound (mg/L) | Erythromycin D (mg/L) |
| Wild-Type S. erythraea | 3360 | 910 | 260 | Present (trace) |
| S. erythraea ΔeryG | Not Detected | Not Detected | Significantly Increased | Increased |
Note: The values for the wild-type are adapted from a high-producing industrial strain for illustrative purposes[9]. The accumulation of Erythromycin D is also expected in the ΔeryG mutant as its conversion to Erythromycin B is also blocked[5].
Visualizing the Experimental Workflow
References
- 1. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Mutation and cloning of eryG, the structural gene for erythromycin O-methyltransferase from Saccharopolyspora erythraea, and expression of eryG in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Saccharopolyspora erythraea - Wikipedia [en.wikipedia.org]
- 8. A genetically engineered strain of Saccharopolyspora erythraea that produces 6,12-dideoxyerythromycin A as the major fermentation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
Application Notes and Protocols for the Extraction and Purification of High-Purity Erythromycin C
Introduction
Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, primarily Erythromycin A, along with smaller quantities of Erythromycin B, C, D, and others.[1][2] Erythromycin C (EryC) is a crucial related substance and impurity that must be separated and purified, often for use as a reference standard in analytical testing to ensure the quality and purity of Erythromycin A pharmaceutical products.[3] Achieving high purity of this compound requires a multi-step approach involving extraction from the fermentation broth or sample matrix, followed by sophisticated purification techniques.
This document provides detailed application notes and protocols for the extraction and purification of high-purity this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described focus on a combination of liquid-liquid extraction, preparative chromatography, and crystallization.
Extraction and Purification Workflow
The overall process for obtaining high-purity this compound involves an initial extraction to isolate the erythromycin mixture from the source matrix, followed by one or more chromatographic steps to separate the different variants, and a final crystallization step to achieve high purity.
Caption: Overall workflow for this compound extraction and purification.
Initial Extraction: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a widely used technique to recover erythromycins from complex biological matrices like fermentation broths.[4] The principle relies on the basic nature of erythromycin, which is more soluble in organic solvents at an alkaline pH where it exists in its non-ionized form.[4] A subsequent back-extraction into an acidic aqueous phase can further purify the extract by removing lipid-soluble impurities.[2][4]
Data Presentation: LLE Recovery Efficiency
The choice of organic solvent significantly impacts the extraction efficiency. The following table summarizes recovery data for erythromycin using various solvent systems.
| Extraction Solvent(s) | Recovery (%) | Reference |
| Methyl tert-butyl ether (MTBE) | >90% | [4] |
| n-butyl acetate | >96% | |
| Acetonitrile | 98.5% | |
| Ethyl Acetate | >75.1% | [4] |
Experimental Protocol: LLE with Back-Extraction
This protocol details a procedure for extracting erythromycins from a fermentation broth.[2][4]
Caption: Workflow for liquid-liquid extraction with back-extraction.
Materials and Reagents:
-
Erythromycin-containing sample (e.g., fermentation broth)
-
Organic Solvent: n-butyl acetate or methyl tert-butyl ether (MTBE), HPLC grade
-
1 M Sodium Hydroxide (NaOH)
-
Acidic Buffer: 0.1 M Hydrochloric Acid (HCl) or a suitable buffer at pH 5.0
-
Microcentrifuge tubes or separating funnel
Protocol:
-
Sample Preparation: Place 500 µL of the fermentation broth sample into a 1.5 mL microcentrifuge tube.[2]
-
Alkalinization: Adjust the sample pH to approximately 10 by adding a small volume of 1 M NaOH. This ensures erythromycin is in its non-ionized form, facilitating its transfer to the organic phase.[2][4]
-
Liquid-Liquid Extraction: Add 500 µL of n-butyl acetate to the tube. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[2][4]
-
Phase Separation: Centrifuge the sample (e.g., 13,000 rpm for 15 minutes) to achieve a clear separation between the aqueous and organic layers.[2]
-
Collect Organic Phase: Carefully transfer the upper organic layer containing the extracted erythromycins to a new clean tube.
-
Back-Extraction (Purification): Add 500 µL of an acidic aqueous solution (pH 5.0) to the collected organic layer. At this acidic pH, erythromycin becomes ionized and transfers back into the aqueous phase, leaving many impurities behind in the organic layer.[2]
-
Mixing and Separation: Vortex the mixture vigorously, then centrifuge (e.g., 3,000 rpm for 5 minutes) to separate the phases.[2]
-
Final Collection: Carefully collect the lower aqueous layer, which now contains a cleaner mixture of erythromycins, ready for chromatographic purification.
Chromatographic Purification
To separate this compound from the other variants in the extract, a combination of chromatographic techniques is highly effective. A common strategy involves an initial separation using preparative HPLC, followed by a polishing step with cation-exchange chromatography.[3]
Step 2.1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is used to fractionate the crude extract and isolate the this compound peak.
Data Presentation: Preparative HPLC Conditions
| Parameter | Condition | Reference |
| Instrument | Dalian Yi Lite P230 Preparative Liquid Chromatograph | [3] |
| Column | Sinochrom 300A ODS-AP 10um | [3] |
| Mobile Phase | Aqueous phosphate solution (pH 8.2) : Acetonitrile (45:55) | [3] |
| Flow Rate | 75 mL/min | [3] |
| Detection | UV at 210 nm | [3] |
Aqueous phosphate solution: 8.7g potassium hydrogen phosphate in 1000 mL water, pH adjusted to 8.2 with 20% phosphoric acid.[3]
Experimental Protocol: Prep-HPLC Separation
-
Sample Preparation: Dissolve 1.0 g of the crude extract in 10 mL of acetonitrile, then dilute to 200 mL with the mobile phase.[3]
-
System Setup: Equilibrate the preparative HPLC system with the mobile phase at the specified flow rate.
-
Standard Injection: Inject a known this compound reference standard to determine its retention time (RT).[3]
-
Sample Injection: Inject the prepared sample solution (e.g., 10 mL) into the liquid chromatograph.[3]
-
Fraction Collection: Begin collecting the eluate just before the determined RT of this compound and continue until the end of the peak.[3]
-
Pooling: Repeat the process multiple times and pool the collected this compound fractions. Store the collected solution at approximately 4°C.[3]
Step 2.2: Cation-Exchange Chromatography
This step further purifies the collected this compound fraction by removing any remaining closely-eluting impurities.
Caption: Workflow for Prep-HPLC followed by Cation-Exchange Chromatography.
Experimental Protocol: Cation-Exchange Purification
-
Resin Activation: Pack a glass column (e.g., 20 mm diameter, 30 cm height) with a suitable cation exchange resin (e.g., Zeo-karb). Activate the resin by washing with 200 mL of 2% HCl, followed by rinsing with purified water until the pH is neutral.[3]
-
Loading: Apply the pooled this compound solution from the HPLC step (e.g., 20 mL) onto the activated column.[3]
-
Washing: Wash the column with 300 mL of purified water to remove non-retained impurities.[3]
-
Elution: Elute the bound this compound from the resin using 200 mL of methanol.[3]
-
Collection: Collect the methanol eluate containing the purified this compound.
-
Solvent Evaporation: Evaporate the methanol from the eluate under heat to obtain the dry, purified this compound product.[3] Using this combined method, a purity of 90-100% for this compound can be achieved.[3]
Final Purification: Crystallization
Crystallization is a critical final step to achieve the highest purity and obtain a stable, solid form of this compound. The separation of Erythromycin A from C can be enhanced during this step by carefully controlling the pH and temperature.[5] While specific protocols for this compound crystallization are less common, principles from Erythromycin A purification can be adapted.
Data Presentation: Crystallization Yields
The following data illustrates how pH and temperature affect the crystallization yields of Erythromycin A (EryA) and this compound (EryC), demonstrating a method for their separation.
| pH | Temperature (°C) | EryA Yield (%) | EryC Yield (%) | Reference |
| 9.8 | 50 | 92.3 | 41.9 | [5] |
Note: These conditions were optimized to maximize EryA yield while minimizing EryC co-crystallization, indicating that EryC tends to remain in the mother liquor under these specific alkaline conditions.
Experimental Protocol: Recrystallization
This general protocol for recrystallization can be adapted for this compound.[6][7]
-
Dissolution: Dissolve the purified this compound product from the previous step in a suitable solvent (e.g., dichloromethane or acetone) under mild heat (e.g., 35°C) and alkaline conditions (pH 8.6-9.8) until the solution is clear.[6][8]
-
Gradual Cooling: Cool the solution gradually. A slow cooling rate (e.g., 1-10°C per hour) is crucial for forming well-defined crystals. For instance, cool from 37°C to -5°C over 12-36 hours.[6][8]
-
Crystal Formation: As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.
-
Isolation: Separate the formed crystals from the suspension by filtration (e.g., vacuum filtration).[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[6]
-
Drying: Dry the crystals under controlled conditions (e.g., under vacuum at 60°C) to remove residual solvent.[7] The final product should be a high-purity crystalline solid.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 3. CN102659879A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
Application of Erythromycin C as a Reference Standard in Pharmaceutical Analysis
Introduction
Erythromycin is a macrolide antibiotic produced by Saccharopolyspora erythraea. The commercial product is primarily composed of Erythromycin A, but it also contains several related substances, including Erythromycin B and Erythromycin C.[1] this compound is a crucial reference standard in the pharmaceutical analysis of erythromycin-containing drug products. Its primary application lies in the identification and quantification of impurities and related substances, ensuring the quality, safety, and efficacy of the final pharmaceutical product.[][3] Regulatory bodies and pharmacopeias mandate the monitoring and control of such impurities.[]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the most common technique for the analysis of erythromycin and its related substances.[4][5] The use of an this compound reference standard is essential for method validation, system suitability testing, and the accurate quantification of this specific impurity.
Application Note: HPLC-UV Method
This method is suitable for the determination of this compound in erythromycin drug substances and finished products.
Principle: The method utilizes reversed-phase HPLC with UV detection to separate Erythromycin A, Erythromycin B, this compound, and other related substances.[3] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified this compound reference standard.
Workflow for HPLC Analysis:
Experimental Protocol: HPLC-UV for Erythromycin Tablets
This protocol is adapted from established methods for the analysis of erythromycin and its related substances.[3][5]
Materials:
-
This compound Reference Standard
-
Erythromycin B Reference Standard
-
Erythromycin USP Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate dibasic (analytical grade)
-
Water (HPLC grade)
-
Erythromycin tablets
Equipment:
-
HPLC system with a UV detector
-
C18 polymeric column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Polymeric, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium phosphate dibasic buffer (pH 9.0) : Acetonitrile (60:40, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 215 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | 50 °C[6] |
Procedure:
1. Preparation of Solutions:
-
Mobile Phase: Dissolve an appropriate amount of potassium phosphate dibasic in water to make a 0.02 M solution. Adjust the pH to 9.0 with a suitable base. Mix with acetonitrile in a 60:40 ratio. Filter and degas.
-
Reference Standard Solution: Accurately weigh and dissolve about 2.5 mg each of USP Erythromycin B RS and USP this compound RS in a 50-mL volumetric flask. Add 12.5 mL of methanol, sonicate to dissolve, and dilute to volume with the mobile phase.[7]
-
Sample Solution: Weigh and finely powder not fewer than 20 erythromycin tablets. Accurately weigh a portion of the powder equivalent to about 125 mg of erythromycin into a 50-mL volumetric flask. Add 12.5 mL of methanol, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Mix well and filter through a 0.45 µm syringe filter.
2. System Suitability:
-
Inject the Reference Standard Solution.
-
The resolution between the this compound and an adjacent peak should be not less than 1.5.
-
The relative standard deviation for replicate injections should be not more than 2.0%.
3. Analysis:
-
Inject the Sample Solution.
-
Identify the peaks of Erythromycin A, B, and C based on the retention times obtained from the reference standards.
4. Calculation: Calculate the percentage of this compound in the portion of tablets taken by the formula:
% this compound = (r_c / r_s) * (C_s / C_u) * 100
Where:
-
r_c is the peak area of this compound in the Sample Solution.
-
r_s is the peak area of this compound in the Reference Standard Solution.
-
C_s is the concentration of this compound in the Reference Standard Solution (mg/mL).
-
C_u is the nominal concentration of erythromycin in the Sample Solution (mg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS offers higher sensitivity and selectivity for the identification and characterization of impurities.[6]
Application Note: LC-MS for Identification of Related Substances
This method is used for the identification and confirmation of this compound and other related substances in erythromycin samples.
Principle: The method combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. After chromatographic separation, the analytes are ionized, and their mass-to-charge ratios (m/z) are determined, allowing for unambiguous identification.[6]
Workflow for LC-MS Analysis:
Experimental Protocol: LC-MS for Impurity Identification
This protocol is based on published methods for the identification of erythromycin-related substances.[6]
Materials:
-
This compound Reference Standard
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Erythromycin drug substance
Equipment:
-
LC-MS system (e.g., Agilent separation module with an API-2000 mass spectrometer)
-
Ashaipak ODP-50 HPLC column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic and MS Conditions:
| Parameter | Value |
| Column | Ashaipak ODP-50, 250 x 4.6 mm, 5 µm[6] |
| Mobile Phase | 0.023 M Ammonium formate (pH 10.3) : Water : Acetonitrile (35:25:40, v/v/v)[6] |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 50 °C[6] |
| Injection Volume | 70 µL[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Full Scan |
Procedure:
1. Preparation of Solutions:
-
Mobile Phase: Prepare the ammonium formate buffer and mix with water and acetonitrile as specified.
-
Reference Standard Solution: Prepare a dilute solution of this compound reference standard in the mobile phase.
-
Sample Solution: Prepare a solution of the erythromycin drug substance in the mobile phase.
2. Analysis:
-
Inject the Reference Standard Solution to determine the retention time and confirm the mass-to-charge ratio of this compound (Expected [M+H]⁺ = 719.9 g/mol ).[8]
-
Inject the Sample Solution.
3. Data Analysis:
-
Extract the ion chromatogram corresponding to the m/z of this compound to identify its peak in the sample chromatogram.
-
Analyze the full scan mass spectra to identify other related substances based on their expected m/z values.
Quantitative Data Summary:
The following table summarizes the typical relative retention times and mass-to-charge ratios for erythromycin and its related substances.
| Compound | Relative Retention Time (RRT) | [M+H]⁺ (m/z) |
| Erythromycin F | ~0.42 | 750.5[6] |
| This compound | ~0.50 | 719.3 [6] |
| Erythromycin A | 1.00 | 734.5 |
| Erythromycin E | ~0.90 | 748.5[6] |
| Anhydroerythromycin A | ~1.43 | 716.5[6] |
| Erythromycin B | ~1.89 | 717.3[6] |
Spectrophotometric Methods
While less specific than chromatographic methods, spectrophotometry can be used for preliminary analysis or in settings where chromatography is not available.
Application Note: UV-Vis Spectrophotometry
Principle: Erythromycin and its related substances exhibit UV absorbance. A simple spectrophotometric method can be developed for the determination of total erythromycins.[9] However, this method lacks the specificity to quantify this compound individually in the presence of Erythromycin A and other related compounds. Therefore, its primary use with an this compound reference standard would be for qualitative identification based on its UV spectrum or for methods involving derivatization that might shift the absorption wavelength.
Logical Relationship for Method Selection:
Experimental Protocol: UV-Vis Spectrophotometry
Materials:
-
This compound Reference Standard
-
Methanol
-
Dibasic potassium phosphate buffer (pH 8.0)
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound reference standard in a 1:1 mixture of methanol and dibasic potassium phosphate buffer (pH 8.0).[9]
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For erythromycin, the λmax is typically around 285 nm.[9]
-
Prepare a series of dilutions of the this compound reference standard and measure their absorbance at the λmax to generate a calibration curve.
-
While this can establish the spectrophotometric properties of this compound, its direct quantification in a mixture with other erythromycins without prior separation is not feasible due to spectral overlap.
This compound is an indispensable reference standard for the quality control of erythromycin pharmaceutical products. Its use in advanced analytical techniques like HPLC and LC-MS allows for the accurate identification and quantification of this and other related substances, ensuring that the drug product meets the stringent requirements for safety and efficacy. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals in the application of this compound as a reference standard.
References
- 1. jasco.ro [jasco.ro]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. uspnf.com [uspnf.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Use of Erythromycin C in Studies of Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, has been a cornerstone in treating various bacterial infections for decades. Its mode of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, ultimately leading to bacterial cell death. However, the emergence and spread of bacterial resistance to erythromycin pose a significant challenge to its clinical efficacy. Understanding the molecular mechanisms underlying this resistance is paramount for the development of new antimicrobial strategies and for the effective use of existing drugs. Erythromycin C, a precursor in the biosynthesis of Erythromycin A, serves as a valuable tool in these research endeavors. These application notes provide detailed protocols and data interpretation guidelines for studying erythromycin resistance mechanisms in bacteria.
Core Mechanisms of Erythromycin Resistance
Bacteria have evolved several distinct mechanisms to counteract the effects of erythromycin:
-
Target Site Modification: This is one of the most common resistance mechanisms. It involves the methylation of a specific adenine residue (A2058 in E. coli) within the 23S rRNA of the 50S ribosomal subunit.[1] This modification, catalyzed by erythromycin ribosome methylase (Erm) enzymes, reduces the binding affinity of erythromycin to its target, rendering the antibiotic ineffective.[1] The expression of erm genes can be either constitutive or inducible by the presence of macrolides.[2]
-
Drug Efflux: Bacteria can actively pump erythromycin out of the cell, preventing it from reaching its ribosomal target. This process is mediated by efflux pumps, which are membrane-associated protein complexes. The mef (macrolide efflux) gene family is a well-characterized example, encoding pumps that specifically extrude 14- and 15-membered macrolides like erythromycin.[2][3]
-
Enzymatic Inactivation: Some bacteria produce enzymes that can inactivate erythromycin. Erythromycin esterases, encoded by ere genes, hydrolyze the macrolactone ring of the antibiotic, rendering it unable to bind to the ribosome.[4]
Data Presentation: Quantitative Analysis of Erythromycin Resistance
The following tables summarize key quantitative data related to erythromycin resistance, providing a comparative overview of Minimum Inhibitory Concentrations (MICs) and the prevalence of different resistance genes in various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin against Various Bacterial Strains
| Bacterial Species | Resistance Phenotype | Erythromycin MIC (µg/mL) | Reference |
| Streptococcus pyogenes | M phenotype (mefA) | 8 - 16 | [2] |
| Streptococcus pyogenes | Inducible MLSB (ermTR) | >16 | [2] |
| Streptococcus pyogenes | Constitutive MLSB (ermB) | >128 | [2] |
| Group C Streptococci | M phenotype (mefA/E) | Not specified | [3] |
| Group G Streptococci | Inducible MLSB (ermTR) | Not specified | [3] |
| Lactobacillus fermentum | Susceptible | 0.25 - 1 | [5] |
| Rhodococcus equi | Susceptible | ≤ 0.5 | [6] |
| Rhodococcus equi | Resistant | > 0.5 | [6] |
Table 2: Prevalence of Erythromycin Resistance Genes in Different Bacterial Populations
| Bacterial Species | Resistance Gene | Prevalence | Population Studied | Reference |
| Group C Streptococci | mefA/E | 95% of resistant isolates | Clinical isolates in Finland (1992-1995) | [3][7] |
| Group G Streptococci | ermTR | 94% of resistant isolates | Clinical isolates in Finland (1992-1995) | [3][7] |
| Group A Streptococci | mefA | 72% of resistant pediatric isolates | Clinical isolates | [2] |
| Group A Streptococci | ermTR | 31% of resistant adult isolates | Clinical isolates | [2] |
| Oral Streptococci | mef | 67% of isolates with identified resistance gene | Healthy adults | |
| Oral Streptococci | erm(B) | Most common after mef | Healthy adults |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Broth Microdilution Method
This method involves preparing a series of twofold dilutions of erythromycin in a liquid growth medium in a 96-well microtiter plate.
Protocol:
-
Prepare Erythromycin Stock Solution: Dissolve erythromycin in a suitable solvent (e.g., ethanol) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile distilled water to a working stock concentration (e.g., 1024 µg/mL).
-
Prepare Serial Dilutions: In a 96-well plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL of the erythromycin working stock to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 should contain only broth and the inoculum (positive control), and well 12 should contain only broth (negative control).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8]
-
Reading the MIC: The MIC is the lowest concentration of erythromycin at which there is no visible growth.[8]
b. Agar Dilution Method
In this method, varying concentrations of erythromycin are incorporated into an agar medium.
Protocol:
-
Prepare Erythromycin Agar Plates: Prepare a series of twofold dilutions of erythromycin from a stock solution. Add a specific volume of each dilution to molten agar (e.g., Mueller-Hinton Agar) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multipoint inoculator can be used for this purpose.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that prevents visible bacterial growth.[8]
Ribosome Profiling to Study Erythromycin's Effect on Translation
Ribosome profiling (Ribo-Seq) is a powerful technique that provides a snapshot of ribosome positions on mRNA at a given moment, allowing for the investigation of how antibiotics like erythromycin affect translation.
Protocol:
-
Cell Culture and Treatment: Grow the bacterial culture to mid-log phase. Split the culture and treat one half with a sub-inhibitory concentration of this compound for a defined period. The other half serves as an untreated control.
-
Harvesting and Lysis: Rapidly harvest cells by filtration and flash-freeze in liquid nitrogen to preserve the ribosome-mRNA complexes. Lyse the cells in a buffer containing agents to inhibit RNases and preserve ribosome integrity.
-
Nuclease Digestion: Treat the cell lysate with an RNase (e.g., RNase I) to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of mRNA.
-
Ribosome Isolation: Isolate the monosomes (single ribosomes) containing the RPFs by sucrose density gradient centrifugation.
-
RNA Extraction: Extract the RPFs from the isolated monosomes.
-
Library Preparation:
-
Size Selection: Purify the RPFs (typically 20-30 nucleotides in length) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Ligation of Adapters: Ligate adapters to the 3' and 5' ends of the RPFs.
-
Reverse Transcription: Convert the adapter-ligated RPFs into cDNA using reverse transcriptase.
-
PCR Amplification: Amplify the cDNA library using PCR.
-
-
Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes on the mRNAs. Analyze the data to identify changes in ribosome occupancy and distribution in response to erythromycin treatment.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the expression levels of specific genes, such as erm and mef, in response to erythromycin exposure.
Protocol:
-
Cell Culture and Treatment: Grow bacterial cultures to mid-log phase. Expose the cultures to an inducing concentration of this compound for a specified time. Include an untreated control.
-
RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit, ensuring the removal of contaminating DNA by DNase treatment.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., ermB, mefA) and a reference gene (e.g., 16S rRNA), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Set up the reactions in a qPCR instrument. Include no-template controls to check for contamination.
-
-
qPCR Cycling: Perform the qPCR reaction with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression in the erythromycin-treated samples compared to the untreated control using the 2-ΔΔCt method.
-
Visualization of Pathways and Workflows
Diagram 1: Mechanisms of Erythromycin Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
- 7. Frontiers | Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides [frontiersin.org]
- 8. qiagen.com [qiagen.com]
In vitro cell culture applications of Erythromycin C
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Erythromycin C is a macrolide antibiotic and a co-metabolite of Erythromycin A, produced by the bacterium Saccharopolyspora erythraea. While less potent than Erythromycin A in its antibacterial activity, this compound serves as a valuable compound for in vitro research.[1][2] Its applications in cell culture extend beyond its antimicrobial properties to include investigations into anti-inflammatory and potential anti-cancer effects. These notes provide detailed protocols and data for the utilization of this compound in various in vitro experimental settings.
This compound, like other macrolides, is known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3] This action is primarily bacteriostatic. Beyond this, macrolides are recognized for their immunomodulatory effects, which are independent of their antibiotic properties.[3][4]
I. Antibacterial Activity
This compound exhibits activity primarily against Gram-positive bacteria, with limited efficacy against Gram-negative organisms.[1][2] Its potency is generally considered to be about half that of Erythromycin A.[2]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as determined by agar dilution.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus 209P | Gram-positive | 0.78 |
| Staphylococcus aureus 56E001 | Gram-positive | 0.78 |
| Staphylococcus epidermidis 66E045 | Gram-positive | 0.78 |
| Streptococcus pyogenes 85E008 | Gram-positive | 0.05 |
| Streptococcus pneumoniae 79E013 | Gram-positive | 0.025 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.20 |
| Micrococcus luteus ATCC 9341 | Gram-positive | 0.10 |
| Escherichia coli R-1 | Gram-negative | >100 |
| Klebsiella pneumoniae 10 | Gram-negative | >100 |
| Pseudomonas aeruginosa 43 | Gram-negative | >100 |
| Salmonella typhimurium 115 | Gram-negative | >100 |
| Shigella sonnei 11 | Gram-negative | >100 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland standard
-
Sterile saline or broth
-
Suitable solvent for this compound (e.g., ethanol or DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Further dilute in MHB to the desired starting concentration.
-
Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria only) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[5]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
II. Anti-Inflammatory and Immunomodulatory Effects
Erythromycin and its derivatives have demonstrated anti-inflammatory properties independent of their antimicrobial activity.[3][4] These effects are attributed to the modulation of host immune responses, including the inhibition of pro-inflammatory cytokine production and the regulation of inflammatory signaling pathways.[6][7][8] While specific data for this compound is limited, its structural similarity to Erythromycin A suggests it may possess similar activities.
Potential Mechanisms of Action:
-
Inhibition of NF-κB Signaling: Erythromycin has been shown to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response.[3]
-
Reduction of Pro-inflammatory Cytokines: In vitro studies have demonstrated that erythromycin can inhibit the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in various cell types, including bronchial epithelial cells and macrophages.[3][6][7][8]
-
Modulation of Neutrophil Activity: Erythromycin can affect neutrophil function by inhibiting the release of reactive oxygen species (ROS) and reducing the production of neutrophil chemotactic factors.[9]
Proposed Anti-Inflammatory Signaling Pathway of Erythromycin
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol provides a general method to assess the anti-inflammatory effects of this compound on a mammalian cell line, such as RAW 264.7 macrophages or human bronchial epithelial cells.
Materials:
-
Mammalian cell line of choice (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
Procedure:
-
Cell Seeding: Seed the cells into a 24-well or 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells containing this compound. Include appropriate controls (untreated cells, cells treated with LPS alone, cells treated with this compound alone).
-
Incubation: Incubate the plate for a suitable period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.
-
Sample Collection: Collect the cell culture supernatants for analysis.
-
Quantification of Inflammatory Markers:
-
Cytokines (e.g., TNF-α, IL-6, IL-8): Measure the concentration of cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
III. Potential Anti-Cancer Applications
While research on the direct anti-cancer effects of this compound is not extensive, some studies on erythromycin and its derivatives suggest potential anti-proliferative activities. For instance, erythromycin has been shown to inhibit the proliferation of cancer cells that highly express the HERG K+ channel.[10] Additionally, derivatives of erythromycin have demonstrated antiproliferative activity against various human cancer cell lines.[11]
Quantitative Data: Antiproliferative IC50 Values of an Erythromycin Derivative
The following data for an erythromycin derivative (Compound 1b) illustrates the potential for this class of compounds to exhibit anti-cancer effects.[11] Further research is needed to determine the specific IC50 values for this compound.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | ~1.5 |
| MCF-7 | Breast Cancer | MTT | ~1.5 |
| SGC-7901 | Gastric Cancer | MTT | 13.9 |
| KB | Oral Carcinoma | MTT | 9.6 |
| HT-1080 | Fibrosarcoma | MTT | 10.3 |
Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Workflow for MTT Assay
References
- 1. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTILYMPHOCYTIC ACTIVITY OF ERYTHROMYCIN DISTINCT FROM THAT OF FK506 OR CYCLOSPORIN A [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Erythromycin Modulates Eosinophil Chemotactic Cytokine Production by Human Lung Fibroblasts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of long-term administration of erythromycin on cytokine production in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of erythromycin and tetracycline on Propionibacterium acnes induced production of chemotactic factors and reactive oxygen species by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing fermentation conditions to increase Erythromycin C yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Erythromycin C yield during fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Saccharopolyspora erythraea culture is showing poor growth and low erythromycin yield. What are the initial checks I should perform?
A1: Low yield and poor growth can stem from several factors. Systematically check the following:
-
Strain Integrity: Ensure the viability and purity of your S. erythraea strain. Sub-culturing too many times can lead to strain degradation. It's advisable to use a fresh culture from a cryopreserved stock.
-
Inoculum Quality: The age and size of the inoculum are critical. An inoculum size of around 10% is often optimal.[1] The seed culture should be in the late logarithmic growth phase.
-
Media Composition: Verify the correct preparation of your fermentation medium. Errors in component concentrations, especially carbon and nitrogen sources, can significantly impact growth and antibiotic production.
-
Initial pH: The initial pH of the medium is crucial. An optimal starting pH is typically around 6.5.[1][2]
Q2: I am observing a significant amount of Erythromycin A and B, but very little this compound. How can I shift the production towards this compound?
A2: Erythromycins A, B, and C are closely related molecules in the same biosynthetic pathway. The conversion of Erythromycin D to this compound is catalyzed by the P450 hydroxylase, EryK. To enhance the yield of this compound, consider the following:
-
Gene Expression: Overexpression of the eryK gene, which is responsible for the C-12 hydroxylation of the erythronolide ring, can drive the pathway towards this compound.
-
Precursor Availability: While the core precursors are the same, ensure that the cellular environment favors the specific post-PKS modification steps. This can sometimes be indirectly influenced by the availability of specific micronutrients or cofactors required by the tailoring enzymes.
Q3: My erythromycin production stalls prematurely. What could be the cause?
A3: Premature cessation of erythromycin production can be due to several factors:
-
Nutrient Limitation: Depletion of a key nutrient, such as the primary carbon or nitrogen source, can halt antibiotic synthesis. Fed-batch strategies can be employed to replenish limiting nutrients. Supplementing with precursors like n-propanol can also be beneficial.
-
pH Shift: The pH of the fermentation broth can change significantly during the process. A drop in pH to acidic levels can inhibit production and even degrade the existing erythromycin.[2] Monitor and control the pH throughout the fermentation.
-
Feedback Inhibition: High concentrations of erythromycin can inhibit its own biosynthesis. Strategies to remove the product from the fermentation broth in situ, such as using resins, can sometimes alleviate this issue.
-
Catabolite Repression: The presence of readily metabolizable sugars like glucose can sometimes repress the genes responsible for secondary metabolite production. A slower-releasing carbon source or a controlled feeding strategy can mitigate this effect.
Q4: How can I increase the supply of precursors for erythromycin biosynthesis?
A4: The direct precursor for erythromycin biosynthesis is propionyl-CoA.[3] Increasing its intracellular availability is a key strategy for improving yield.
-
Metabolic Engineering: Overexpression of genes involved in the propionate assimilation pathway can increase the propionyl-CoA pool. For instance, overexpressing a propionyl-CoA synthetase that is resistant to feedback inhibition has been shown to increase erythromycin yield.[3]
-
Precursor Feeding: Supplementing the fermentation medium with propionate or its precursors (e.g., n-propanol, certain amino acids) can boost the supply of propionyl-CoA. However, be cautious as high concentrations of propionate can be toxic to the cells.[3]
Q5: What is the role of regulatory genes in erythromycin production, and how can they be manipulated?
A5: The erythromycin biosynthetic (ery) gene cluster in S. erythraea is regulated by a complex network.
-
BldD: The BldD protein is a key developmental regulator that positively controls the expression of the ery genes.[4][5] Overexpression of BldD has been shown to increase erythromycin titers.[4]
-
Secondary Messengers: Intracellular second messengers like (p)ppGpp and c-di-GMP play important roles in activating the transcription of ery genes.[6][7] Metabolic engineering strategies aimed at increasing the intracellular concentrations of these molecules can significantly enhance erythromycin production.[6][7]
Data Presentation
Table 1: Optimized Fermentation Medium Composition
| Component | Concentration | Reference |
| Glucose | 3% | [1] |
| Starch | 3% | [1] |
| Corn Plasma | 0.15% | [1] |
| Ammonium Sulfate | 0.7% | [1] |
| Soybean Oil | 0.3ml / 5ml | [1] |
| MgSO₄ | 0.106% (w/v) | [8] |
| Betaine | 0.0185% (w/v) | [8] |
| CuSO₄ | 0.106 mmol/L | [8] |
| CoCl₂ | 0.0003% (w/v) | [8] |
Table 2: Optimal Fermentation Process Parameters
| Parameter | Optimal Value | Reference |
| Inoculum Size | 10% | [1] |
| Medium Volume (in 250ml flask) | 50ml | [1] |
| Initial pH | 6.5 | [1] |
| Culture Temperature | 33°C | [1] |
| Fermentation Time | 156 hours | [1] |
Experimental Protocols
Protocol 1: General Erythromycin Fermentation in Shake Flasks
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Saccharopolyspora erythraea from a sporulated agar plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 32°C on a rotary shaker at 200 rpm for 48 hours.[9]
-
-
Production Fermentation:
-
Prepare the production medium according to the optimized composition (see Table 1).
-
Sterilize the medium by autoclaving.
-
After cooling, adjust the initial pH to 6.5.[1]
-
Inoculate the production medium with 10% (v/v) of the seed culture.[1]
-
Incubate the flasks at 33°C on a rotary shaker for 156 hours.[1]
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals under sterile conditions.
-
Centrifuge the samples to separate the biomass from the supernatant.
-
Determine the erythromycin concentration in the supernatant using a suitable method, such as HPLC or a bioassay with a sensitive indicator organism like Bacillus subtilis.[9][10]
-
Visualizations
Caption: Erythromycin Biosynthesis Pathway in S. erythraea.
Caption: Troubleshooting Workflow for Fermentation Optimization.
References
- 1. Optimization of fermentation conditions for erythromycin-producing strain [manu61.magtech.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering Strategies Based on Secondary Messengers (p)ppGpp and C-di-GMP To Increase Erythromycin Yield in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Reverse-Phase HPLC Analysis of Erythromycin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of erythromycin and its analogues.
Troubleshooting Guide: Resolving Co-elution of Erythromycin Analogues
Co-elution of erythromycin A with its related substances, such as erythromycin B and C, is a common challenge in RP-HPLC. This guide provides a systematic approach to troubleshoot and resolve these separation issues.
dot
Caption: Troubleshooting workflow for co-elution of erythromycin analogues.
Question 1: My erythromycin A peak is co-eluting with erythromycin B and/or C. What is the first step I should take?
Answer:
The first step is to optimize your mobile phase conditions, specifically the pH and the organic modifier. Erythromycin and its analogues are basic compounds, and small changes in the mobile phase pH can significantly impact their ionization state and, consequently, their retention and selectivity.[1][2]
-
pH Adjustment: For basic compounds like erythromycin, increasing the mobile phase pH generally leads to longer retention times as the analytes become less ionized.[1] Experiment with increasing the pH of the aqueous portion of your mobile phase in small increments (e.g., 0.2-0.5 pH units) within the stable range of your column. A pH range of 6.0 to 9.0 is often effective for separating erythromycin analogues.[3][4]
-
Organic Modifier: The choice of organic solvent can alter selectivity. If you are using acetonitrile, consider switching to methanol or using a mixture of both.[5] Methanol, being a polar protic solvent, can offer different selectivity compared to the polar aprotic acetonitrile due to its ability to form hydrogen bonds.[6]
Question 2: I'm using a gradient elution method and still see co-elution. What can I do?
Answer:
For gradient methods, optimizing the gradient slope is a critical step to improve the resolution of closely eluting peaks.
-
Shallow Gradient: A shallower gradient provides more time for the compounds to interact with the stationary phase, which can enhance separation.[5][7] After an initial scouting gradient to determine the elution window of your erythromycin analogues, you can apply a shallower gradient within that specific time frame. For example, if your compounds of interest elute between 30% and 50% of the organic solvent (B), you can run a gradient segment with a smaller change in %B per unit of time in that range.
Question 3: Adjusting the mobile phase and gradient hasn't fully resolved the co-elution. What's the next step?
Answer:
If mobile phase and gradient optimization are insufficient, consider adjusting the column temperature or selecting a different stationary phase.
-
Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by reducing the mobile phase viscosity and increasing mass transfer rates.[5][8] Try increasing the temperature in increments of 5-10°C (e.g., from 35°C to 45°C). Be mindful of the upper temperature limit of your column.
-
Stationary Phase: If resolution is still not achieved, the selectivity of your current column may be insufficient for the separation. Consider switching to a column with a different stationary phase. For example, if you are using a standard C18 column, a C8 column or a column with a different bonding chemistry (e.g., phenyl-hexyl) may provide the necessary change in selectivity.[5]
Frequently Asked Questions (FAQs)
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. agilent.com [agilent.com]
- 3. Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromtech.com [chromtech.com]
Strategies to minimize Erythromycin C degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Erythromycin C degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The two primary factors leading to the degradation of this compound are acidic pH and elevated temperatures. This compound is highly susceptible to degradation in acidic conditions, which catalyze an intramolecular dehydration reaction.[1] High temperatures can also accelerate this degradation process.[2]
Q2: What is the optimal pH range to maintain for minimizing this compound degradation?
A2: To minimize degradation, it is crucial to maintain a neutral to slightly alkaline pH, ideally between 7.0 and 10.0, during the extraction process.[3] Erythromycin's stability significantly decreases in acidic environments.
Q3: Which solvents are recommended for the extraction of this compound?
A3: Solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, and n-butyl acetate are commonly used for the liquid-liquid extraction of erythromycins.[4] Acetonitrile has also been used effectively in phase separation techniques. The choice of solvent can impact extraction efficiency and should be selected based on the specific protocol and downstream analysis.
Q4: How can I effectively remove this compound from a fermentation broth while minimizing degradation?
A4: A common method is liquid-liquid extraction with back extraction. This involves an initial extraction from the alkalinized broth into an organic solvent, followed by a back-extraction into an acidic aqueous phase to purify the compound.[3] It is critical to carefully control the pH at each stage to prevent degradation. Solid-phase extraction (SPE) is another viable option that can offer cleaner extracts.
Q5: What are the best practices for storing samples and extracts containing this compound?
A5: Samples and extracts should be stored at low temperatures, ideally at -20°C or below, to slow down degradation.[5] Solutions should be protected from light and stored in tightly sealed containers.[6] For stock solutions, it is recommended to prepare them fresh and store them under refrigeration for short periods.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to acidic conditions. | Ensure the pH of the aqueous phase is maintained between 7.0 and 10.0 throughout the extraction process. Use calibrated pH meters and fresh buffers. |
| High temperature during extraction or solvent evaporation. | Perform all extraction steps at room temperature or below. Use a gentle stream of nitrogen or a vacuum concentrator at low temperatures for solvent evaporation.[4] | |
| Incomplete extraction. | Optimize the solvent-to-sample volume ratio. Ensure vigorous mixing during liquid-liquid extraction to maximize partitioning into the organic phase. | |
| Presence of significant degradation products in the final analysis (e.g., by HPLC). | Sample processing time is too long. | Minimize the time between sample collection, extraction, and analysis. Keep samples on ice whenever possible. |
| Inappropriate solvent for storage. | If storing extracts, use a non-aqueous solvent like acetonitrile or methanol and keep at -20°C or lower. Avoid prolonged storage in aqueous solutions. | |
| Poor separation of this compound from its degradation products in HPLC. | Unoptimized chromatographic conditions. | Adjust the mobile phase composition, pH, and gradient to improve resolution. A C18 column is commonly used for erythromycin analysis. |
Data Presentation
Table 1: Impact of pH on Erythromycin Stability (Conceptual)
| pH | Relative Stability | Key Considerations |
| < 4.0 | Very Low | Rapid degradation occurs.[1] |
| 4.0 - 6.0 | Low | Significant degradation can be expected. |
| 6.0 - 7.0 | Moderate | Stability improves as pH approaches neutral. |
| 7.0 - 10.0 | High | Optimal range for stability during extraction. |
| > 10.0 | Moderate to High | Generally stable, but very high pH may promote other degradation pathways. |
Table 2: Influence of Temperature on Erythromycin Degradation (Conceptual)
| Temperature | Relative Degradation Rate | Recommendations |
| 4°C | Very Low | Ideal for storage of samples and extracts. |
| Room Temperature (~25°C) | Low to Moderate | Suitable for short-duration extraction procedures.[5] |
| > 40°C | High | Avoid elevated temperatures during all processing steps, including solvent evaporation.[2] |
Table 3: Solubility of Erythromycin in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~1.5 - 2.0 | [6][8] |
| Phosphate Buffered Saline (pH 7.4) | ~1.6 | [8] |
| Acetate Buffer (pH 5.0) | ~15 | [8] |
| Methanol | >40 | [8] |
| Ethanol | Soluble | [6] |
| Acetone | Freely Soluble | [6] |
| Acetonitrile | Freely Soluble | [6] |
| Ethyl Acetate | Freely Soluble | [6] |
| Chloroform | Soluble | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Fermentation Broth
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the biomass.
-
Collect the supernatant for extraction.
-
-
Alkalinization:
-
Adjust the pH of the supernatant to 9.5 - 10.0 using a suitable base (e.g., 1M NaOH or ammonium hydroxide).[4] Monitor the pH carefully.
-
-
Extraction:
-
Transfer the alkalinized supernatant to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., n-butyl acetate or methyl tert-butyl ether).
-
Shake vigorously for 2-3 minutes to ensure thorough mixing.
-
Allow the layers to separate.
-
-
Phase Separation:
-
Collect the organic layer containing the extracted erythromycin.
-
Repeat the extraction from the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
-
Solvent Evaporation:
-
Combine the organic extracts.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for downstream analysis such as HPLC.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
-
Sample Pre-treatment:
-
Centrifuge and filter the sample to remove particulates.
-
Adjust the sample pH to the optimal range for sorbent retention (typically neutral to slightly alkaline for erythromycin).
-
-
Column Conditioning:
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing a suitable solvent (e.g., methanol) followed by water or a buffer at the appropriate pH.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under gentle conditions (low temperature).
-
Reconstitute the residue in the desired solvent for analysis.
-
Visualizations
References
- 1. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerated transformation and deactivation of erythromycin in superheated water. 1. Temperature effects, transformation rates, and the impacts of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Erythromycin tested according to Ph Eur 114-07-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Erythromycin C from impurities in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of Erythromycin C from its impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating this compound from its related impurities?
A1: The primary challenges in the chromatographic separation of this compound include its structural similarity to other erythromycin variants (like Erythromycin A and B) and various degradation products. This can lead to co-elution or poor resolution between peaks. Additionally, the basic nature of erythromycin can cause poor peak shapes (tailing) on silica-based columns due to interactions with residual silanol groups.[1]
Q2: Which chromatographic mode is most suitable for this compound analysis?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of this compound and its impurities.[2][3][4]
Q3: What type of HPLC column is recommended for optimal separation?
A3: C18 and C8 columns are widely used for the analysis of erythromycin.[2] However, for methods employing high pH mobile phases, polymeric or hybrid silica-based columns are recommended due to their stability.[1] Cyanopropyl-based columns have also been shown to provide good selectivity.[5]
Q4: How does mobile phase pH affect the separation of this compound?
A4: The pH of the mobile phase is a critical parameter. Since erythromycin is a basic compound, a higher pH (around 7.0 to 9.0) can suppress the ionization of the analyte, leading to improved peak shape and retention on reversed-phase columns.[1][6]
Q5: What is the typical detection wavelength for erythromycin and its impurities?
A5: Erythromycin and its related substances have low UV absorption.[7] The most commonly used detection wavelengths are in the low UV range, typically 205 nm or 215 nm.[2][4][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Problem 1: Poor Resolution Between this compound and Other Impurities
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic modifier (acetonitrile or methanol) content and the buffer concentration. A gradient elution is often more effective than an isocratic one for separating a complex mixture of impurities.[3][8] |
| Incorrect pH of the Mobile Phase | Adjust the mobile phase pH. For erythromycin, a pH in the range of 6.5 to 9.0 often yields better separation.[2][6] Ensure the column is stable at the selected pH. |
| Suboptimal Column Chemistry | Experiment with different stationary phases. If a C18 column does not provide adequate resolution, consider a C8 or a cyanopropyl column, which offer different selectivities.[2][5] |
| Elevated Temperature | Increasing the column temperature (e.g., to 35°C, 65°C, or even 70°C) can improve peak efficiency and alter selectivity, potentially enhancing resolution.[2][3][9] |
Problem 2: Poor Peak Shape (Tailing) for this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with the basic erythromycin molecule. Using a mobile phase with a higher pH (e.g., pH 9) can minimize these interactions.[1] Employing an end-capped column or a column specifically designed for basic compounds can also be beneficial. |
| Inappropriate Mobile Phase pH | As mentioned, the mobile phase pH significantly impacts the ionization state of erythromycin. An increase in pH generally leads to a less ionized state and reduced peak tailing. |
| Column Overload | Injecting too much sample can lead to peak distortion.[7] Dilute the sample and re-inject. If sensitivity is a concern, consider optimizing the detection wavelength or using a more sensitive detector. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the separation of this compound and its impurities.
Method 1: Gradient RP-HPLC with C18 Column
This method is suitable for the separation of this compound from a complex mixture of impurities.
-
Column: Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[8]
-
Mobile Phase A: 0.4% Ammonium Hydroxide in Water[8]
-
Mobile Phase B: Methanol[8]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 65 35 20 35 65 25 35 65 30 65 35 | 35 | 65 | 35 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm[8]
-
Injection Volume: 10 µL
Method 2: Isocratic RP-HPLC with High pH Mobile Phase
This method is designed to improve the peak shape of erythromycin.
-
Column: C18 Polymeric Column (e.g., PLRP-S)[6]
-
Mobile Phase: 0.02 M Potassium Phosphate Dibasic Buffer (pH 9.0) : Acetonitrile (60:40 v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Ambient
-
Detection Wavelength: 205 nm[6]
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes quantitative data from different chromatographic methods for the separation of erythromycin and its impurities.
| Parameter | Method 1[3] | Method 2[2] | Method 3[9] |
| Column | Waters X-Terra RP18 (250 x 4.6 mm, 3.5 µm) | C18 Silica-based | Reversed-phase |
| Mobile Phase | Gradient with Buffer (di-potassium hydrogen phosphate pH 7.0), Acetonitrile, and Water | Acetonitrile (25-40%), 0.2 M Ammonium Phosphate Buffer (pH 6.5), 0.2 M Tetramethylammonium Phosphate, and Water | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35) at pH 7.0 |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified |
| Temperature | 65°C | 35°C | 70°C |
| Detection | 215 nm | 215 nm | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an enhanced separation of erythromycin and its related substances by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets [pubmed.ncbi.nlm.nih.gov]
- 9. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Erythromycin C
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Erythromycin C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and other metabolites.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects. Because the composition of biological matrices can vary significantly from sample to sample, the extent of ion suppression or enhancement can also be inconsistent, leading to unreliable quantitative results.
Q3: How can I confirm that matrix effects are impacting my this compound analysis?
A: A common method to qualitatively assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of an this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A stable baseline signal for this compound is established. When a blank matrix sample (without this compound) is then injected, any dips or peaks in this baseline indicate regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.
Q4: What are the primary strategies to overcome matrix effects for this compound?
A: The main strategies can be categorized into three areas:
-
Robust Sample Preparation: Employing techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT) to remove interfering matrix components before analysis.[3]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.
-
Use of an Appropriate Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with and experiences the same matrix effects as this compound, allowing for accurate correction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering substances. | - Optimize Sample Preparation: Switch to a more effective cleanup technique. SPE is generally considered the most effective for removing interferences, followed by LLE, and then PPT.[2] - Adjust pH: this compound is a basic compound, and its extraction efficiency is highly dependent on pH. Ensure the sample is basified (pH > 9) before extraction with an organic solvent.[2] |
| High signal suppression or enhancement (ion suppression) | Co-eluting Matrix Components: Phospholipids and other endogenous materials are likely eluting at the same time as this compound. | - Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column chemistry (e.g., a polar-endcapped column) to resolve this compound from the interfering peaks.[2] - Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components and thus lessen their effect. |
| Poor peak shape (tailing or fronting) | Secondary Interactions with Stationary Phase: Residual silanols on silica-based C18 columns can interact with the basic this compound molecule. Inappropriate Mobile Phase pH: The pH affects the ionization state of this compound. | - Use an End-Capped Column: These columns have fewer free silanol groups. - Adjust Mobile Phase pH: For reversed-phase chromatography, a slightly basic mobile phase can improve the peak shape for basic compounds like this compound.[4] Ensure your column is stable at the chosen pH. |
| High variability in internal standard response | Inconsistent Sample Preparation: Inaccurate or inconsistent addition of the internal standard. Poor Choice of Internal Standard: The internal standard may not be co-eluting with this compound or responding to matrix effects in the same way. | - Ensure Precise Addition: Use calibrated pipettes and a consistent workflow for adding the internal standard. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for a related erythromycin compound (e.g., Erythromycin-d6 for Erythromycin A) is the gold standard as it has nearly identical physicochemical properties and chromatographic behavior to the analyte.[1] |
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Erythromycin Analysis
| Technique | Principle | Pros | Cons | Typical Recovery for Erythromycin |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive, and applicable to a wide range of analytes. | Results in the least clean extracts with a high potential for matrix effects from remaining phospholipids.[2] | Variable, often lower than other methods. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving interfering substances in the aqueous phase. | Provides a cleaner extract than PPT. | Can be more time-consuming and may have lower recovery for more polar analytes. | 85-105%[5][6] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix components are washed away. The purified analyte is then eluted. | Provides the cleanest extracts and is highly effective at removing matrix interferences.[2] | Can be more expensive and require more method development. | >90%[5] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." An extraction and cleanup method involving salting out and dispersive SPE. | Fast, high throughput, and uses low solvent volumes. | May require optimization for specific matrix-analyte combinations. | 87-104%[4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a general method for erythromycin and may require optimization.
-
Sample Preparation:
-
To 0.5 mL of plasma in a centrifuge tube, add the internal standard.
-
Alkalinize the plasma by adding a small volume of a suitable base (e.g., 1M NaOH) to achieve a pH greater than 9.
-
-
Extraction:
-
Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Biological Fluids
This protocol uses a generic C18 SPE cartridge and may need to be adapted.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of purified water.
-
-
Sample Loading:
-
Load the pre-treated (e.g., diluted) sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT) of this compound from Plasma
This is a general protocol and should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is common). Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can enhance protein precipitation.
-
-
Mixing and Centrifugation:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase. This step helps to improve peak shape and compatibility with the LC system.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Erythromycin C in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Erythromycin C in solution for long-term storage.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of this compound in aqueous solution. | Acidic pH: Erythromycin is highly unstable in acidic conditions, leading to intramolecular cyclization and inactivation.[1][2][3] | Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.5). Use appropriate buffer systems like phosphate buffers to maintain the desired pH.[2][4] |
| Hydrolysis: The lactone ring of erythromycin is susceptible to hydrolysis in the presence of water.[4][5] | - Minimize the amount of water in the formulation by using co-solvents such as ethanol, propylene glycol, or dimethyl isosorbide.[6][7]- Store the solution at recommended low temperatures (-20°C for long-term) to reduce the rate of hydrolysis.[8] | |
| Oxidative Degradation: Exposure to oxidizing agents can lead to the degradation of this compound.[3][9] | - Protect the solution from exposure to air and light.- Consider the addition of antioxidants, but verify compatibility first. | |
| Precipitation of this compound out of solution. | Poor Solubility: this compound has limited solubility in water. | - Use a co-solvent system (e.g., ethanol, acetone, acetonitrile) to increase solubility.- Prepare a salt form, such as this compound stearate, which may have improved solubility characteristics in certain solvents.[1] |
| Temperature Effects: Low temperatures can sometimes decrease the solubility of a compound. | While low temperatures are crucial for stability, ensure the chosen solvent system maintains solubility at the storage temperature. A solubility study at different temperatures is recommended. | |
| Inconsistent experimental results with this compound solutions. | Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and affect solution integrity.[1] | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] |
| Light Exposure: Photodegradation can occur, although Erythromycin is generally more stable to light than to acid or base.[9] | Store solutions in amber vials or protect them from light to minimize photolytic degradation. | |
| Incompatible Excipients: Some formulation components can react with this compound. | Screen excipients for compatibility. For example, magnesium stearate has been found to be incompatible with erythromycin.[10] |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
This compound in solution primarily degrades through two main pathways:
-
Acid-catalyzed intramolecular cyclization: In acidic conditions (pH < 6), the C6-hydroxyl group and the C9-keto group undergo a reaction, followed by the loss of a water molecule, to form an inactive anhydrothis compound derivative.[3][4] This is the most significant cause of instability.
-
Hydrolysis: The 14-membered lactone ring is susceptible to hydrolytic cleavage, especially in neutral to alkaline conditions. This process is generally slower than acid-catalyzed degradation but is a key factor in long-term storage.[4][5]
-
Oxidative degradation: Erythromycin can also be degraded by oxidative stress.[3][9]
2. What is the optimal pH for storing this compound solutions?
To minimize degradation, this compound solutions should be maintained at a neutral to slightly alkaline pH. A pH range of 7.0 to 8.5 is generally recommended for enhanced stability.[2] Some formulations even use a pH range of 8-10.[7][11] It is crucial to avoid acidic conditions, as degradation is rapid at low pH.[2][12]
3. What solvents are recommended for preparing this compound stock solutions?
Due to its limited water solubility and instability to hydrolysis, non-aqueous or co-solvent systems are often preferred for stock solutions.
-
Ethanol: Erythromycin is soluble in ethanol, and it is a common solvent for preparing stock solutions.
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
Co-solvent systems: Mixtures of water with solvents like ethanol or dimethyl isosorbide can be used, but the water content should be minimized, and the pH must be controlled.[6]
For sterile applications, solutions can be filter-sterilized using a 0.22 µm filter compatible with the chosen solvent.[1]
4. What are the recommended storage conditions for long-term stability?
For long-term storage, this compound solutions should be:
-
Stored at low temperatures: -20°C is recommended for long-term stability.[8] For short-term storage (a few days), 2-8°C is acceptable.
-
Protected from light: Use amber vials or store in the dark.
-
Aliquoted: Prepare single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
5. How can I enhance the stability of this compound in my formulation?
Several strategies can be employed to improve the stability of this compound:
-
pH Control: Maintain a neutral to slightly alkaline pH using buffers.
-
Solvent Selection: Use non-aqueous solvents or co-solvents to reduce hydrolysis.[6]
-
Encapsulation: Formulating this compound into solid lipid nanoparticles (SLNs) or other nanoparticle systems can protect it from the surrounding environment and control its release.[13][14][15]
-
Chemical Modification: Creating ester prodrugs of this compound can improve its acid stability.[16]
-
Lyophilization: For aqueous formulations, lyophilization (freeze-drying) to remove water can significantly enhance long-term stability.
Quantitative Stability Data
The following table summarizes stability data for erythromycin under various conditions. Note that much of the available literature focuses on Erythromycin A, but the stability profile is expected to be very similar for this compound.
| Condition | Solvent/Medium | Temperature | Observed Stability/Half-Life | Reference |
| Acidic Stress | 0.1 N HCl | Room Temperature | Significant degradation | [8] |
| Alkaline Stress | 0.1 N NaOH | Room Temperature | Significant degradation | [8] |
| Oxidative Stress | 3% H₂O₂ | Room Temperature | Significant degradation | [8] |
| Thermal Stress | Solid State | 60°C | Stable | [9] |
| Photolytic Stress | Solution | UV light (254 nm) | Stable | [9] |
| Aqueous Solution | Water | 37°C | Stable for 3 days | |
| Stock Solution | Ethanol | 2-8°C | Recommended storage | |
| Hydrolysis | Buffer (pH 7.0) | 37°C | Half-lives of 2'-esters range from ~24 to 90 minutes | [5] |
| Long-term Storage | Solid State | -20°C | Recommended for long-term stability | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of anhydrous ethanol to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. A clear, colorless to faint yellow solution should be obtained.
-
Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile tube. Autoclaving is not recommended as it can cause degradation.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. Store at -20°C for long-term storage.[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol is based on established methods for erythromycin and its related compounds and can be adapted for this compound.[9][17]
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[9]
-
Mobile Phase: A gradient of 0.4% ammonium hydroxide in water and methanol.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 500 µg/mL).
-
Sample Preparation: Dilute the test samples of this compound solution with the mobile phase to fall within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The peak area of this compound is used to determine its concentration. Degradation is assessed by the decrease in the main this compound peak area and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of 2'-esters of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0010437B1 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0010437A2 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. sciencetechindonesia.com [sciencetechindonesia.com]
- 14. mdpi.com [mdpi.com]
- 15. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
Optimizing mobile phase composition for better separation of erythromycins
Welcome to the technical support center for optimizing the mobile phase composition for the separation of erythromycins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis of erythromycin and its related substances.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why are my erythromycin peaks showing significant tailing?
A: Peak tailing for erythromycins, which are basic compounds, is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase.[1][2]
Troubleshooting Steps:
-
Increase Mobile Phase pH: Raising the pH of the mobile phase can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions. A pH in the range of 6.5 to 9.0 is often effective.[1][3][4] Using a buffer, such as phosphate or ammonium phosphate, is crucial to maintain a stable pH.[4][5]
-
Use a Polymer-Based or End-Capped Column: Employing a column with a stationary phase that is more stable and less prone to silanol interactions at higher pH is recommended. Polymeric C18 columns or modern, well-end-capped silica-based columns are good options.[3][5]
-
Incorporate a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with erythromycin.[1]
Q2: I'm having difficulty separating Erythromycin A from its related substances, particularly Erythromycin B and C. How can I improve the resolution?
A: Achieving baseline separation of the structurally similar erythromycin congeners requires careful optimization of the mobile phase.
Optimization Strategies:
-
Adjust Organic Modifier Concentration: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is a critical parameter. Systematically varying the acetonitrile concentration, for instance between 25-40%, can significantly impact the resolution between erythromycin A, B, and C.[4]
-
Modify Mobile Phase pH: The ionization state of erythromycins can be manipulated by altering the pH of the mobile phase. A slight adjustment in pH can sometimes lead to significant changes in selectivity and improve resolution.[6]
-
Utilize Ion-Pairing Reagents: The use of an ion-pairing agent like tetrabutylammonium hydrogen sulfate (TBA) in the mobile phase can enhance the separation of basic compounds like erythromycins.
-
Consider a Different Organic Modifier: While acetonitrile is commonly used, exploring other organic modifiers like methanol, or a combination of solvents, may offer different selectivity for the separation.
Q3: My run times are very long. How can I shorten the analysis time without compromising the separation?
A: Long analysis times can be a significant bottleneck. Here are some approaches to reduce the run time:
-
Increase Flow Rate: A higher flow rate will decrease the retention time of the analytes. However, be mindful that this can also lead to an increase in backpressure and a potential decrease in resolution. A flow rate of 1.0 to 1.5 mL/min is a common starting point.[3][4]
-
Employ a Gradient Elution: Instead of an isocratic method, a gradient elution where the concentration of the organic solvent is increased over time can help to elute strongly retained compounds more quickly while still providing good separation of the early-eluting peaks.[7]
-
Use a Shorter Column or Smaller Particle Size: A shorter column or a column packed with smaller particles can provide faster separations. However, smaller particle sizes will result in higher backpressure.
Q4: I am observing baseline drift during my gradient analysis. What are the potential causes and solutions?
A: Baseline drift in gradient elution can be caused by several factors.
Troubleshooting Baseline Drift:
-
Mobile Phase In-line Mixing: Ensure that the mobile phase components are thoroughly mixed before entering the column.
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions between runs is a common cause of baseline drift. Ensure an adequate equilibration time is included in your method.
-
Contaminated Mobile Phase: Use high-purity solvents and freshly prepared buffers. Filtering the mobile phase can help to remove particulate matter.
-
Detector Lamp Issues: An aging detector lamp can also cause baseline instability.
Experimental Protocols
Below are examples of detailed methodologies for the separation of erythromycins.
Method 1: Isocratic Separation at High pH
-
Mobile Phase: 0.02 M potassium phosphate dibasic buffer (pH 9.0) : acetonitrile (60:40 v/v)[3][5]
-
Detection: UV at 205 nm[3]
-
Temperature: Ambient or controlled at 35 °C
Method 2: Isocratic Separation at Near-Neutral pH
-
Column: C8 or C18 silica-based reversed-phase column[4]
-
Mobile Phase: A mixture of acetonitrile (25-40% v/v), 0.2 M ammonium phosphate buffer (pH 6.5) (5% v/v), 0.2 M tetramethylammonium phosphate (20% v/v), and water[4]
-
Flow Rate: 1.5 mL/min[4]
-
Detection: UV at 215 nm[4]
-
Temperature: 35 °C[4]
Data Presentation
The following table summarizes different mobile phase compositions and their applications in erythromycin separation.
| Mobile Phase Composition | Column Type | pH | Flow Rate (mL/min) | Detection (nm) | Application | Reference |
| 0.02 M Potassium Phosphate Dibasic Buffer : Acetonitrile (60:40) | C18 Polymeric | 9.0 | 1.0 | 205 | Separation of erythromycin and related substances in enteric-coated tablets. | [3][5] |
| Acetonitrile : 0.2 M Ammonium Phosphate Buffer : 0.2 M Tetramethylammonium Phosphate : Water (variable acetonitrile %) | C8 or C18 Silica-based | 6.5 | 1.5 | 215 | Analysis of erythromycins A, B, and C, and related substances. | [4] |
| 0.02 M Phosphate Buffer : Acetonitrile (40:60) | Inertsil C18 ODS | 6.5 | Not Specified | 215 | Separation of erythromycin A oxime and related substances. | [6] |
| 0.01N Phosphate Buffer : Acetonitrile (35:65) | Hypersil BDS C18 | Not Specified | 1.0 | 224 | Simultaneous estimation of Bromhexine and Erythromycin. | [8] |
| 0.4% Ammonium Hydroxide in Water and Methanol (Gradient) | Waters XBridge C18 | Not Specified | Not Specified | 215 | Separation of erythromycin and nine of its impurities. | [9] |
Visualizations
Troubleshooting Workflow for Poor Erythromycin Separation
Caption: A flowchart for troubleshooting poor separation of erythromycins.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solid-Phase Extraction of Erythromycin C
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Erythromycin C during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: What are the most common causes for poor recovery of this compound during SPE?
Poor recovery of this compound during solid-phase extraction can stem from several factors throughout the SPE workflow. The most common issues include problems with sample pre-treatment, incorrect sorbent selection, suboptimal pH conditions during sample loading and elution, and inappropriate solvent choices for the wash and elution steps.[1][2] It is crucial to systematically evaluate each step of your protocol to pinpoint the source of analyte loss.[1]
Question 2: My this compound is breaking through during the sample loading step. What should I do?
Analyte breakthrough during sample loading suggests that the sorbent is not adequately retaining the this compound. This could be due to several reasons:
-
Inappropriate Sorbent: The chosen sorbent may not have a strong enough affinity for this compound. For macrolides, reversed-phase (e.g., C18) or polymer-based (e.g., hydrophilic-lipophilic balanced - HLB) sorbents are commonly used.[3][4] Consider switching to a different sorbent with a stronger retention mechanism for your analyte.
-
Incorrect Sample pH: this compound is a basic compound.[3] The pH of your sample should be adjusted to ensure that the analyte is in a neutral or slightly basic state to promote retention on a reversed-phase sorbent. A pH higher than the pKa of erythromycin (around 8.6) can enhance extraction efficiency.
-
Sample Solvent is Too Strong: If the solvent in which your sample is dissolved has a high elution strength, it can prevent the analyte from binding to the sorbent.[2] Diluting your sample with a weaker solvent, such as water, before loading can improve retention.[2]
-
High Flow Rate: A fast flow rate during sample loading may not allow sufficient time for the analyte to interact with the sorbent.[2] Reducing the flow rate can enhance retention.[2]
Question 3: I am losing my this compound during the wash step. How can I prevent this?
Losing the analyte during the wash step indicates that the wash solvent is too strong and is eluting the this compound along with the interferences. To address this, you can:
-
Decrease the Solvent Strength: Reduce the percentage of organic solvent in your wash solution.[2] For example, if you are using 20% methanol, try reducing it to 5% or 10%.
-
Modify the pH: Ensure the pH of the wash solution is optimized to maintain the retention of this compound on the sorbent while still effectively removing interferences.
Question 4: My this compound is not eluting from the cartridge, resulting in low recovery. What steps can I take?
If your this compound is retained on the sorbent but does not elute, your elution solvent is likely too weak. To improve elution:
-
Increase Elution Solvent Strength: Increase the concentration of the organic solvent in your elution solution.[1] You can also try a stronger solvent altogether. For example, if methanol is not effective, you could try acetonitrile.
-
Adjust the pH of the Elution Solvent: For a basic compound like this compound on a reversed-phase sorbent, acidifying the elution solvent can enhance recovery. Adding a small amount of an acid like formic acid or acetic acid can protonate the analyte, reducing its interaction with the sorbent and facilitating elution.[4]
-
Consider Secondary Interactions: this compound may have secondary interactions with the sorbent material, such as interactions with residual silanol groups on silica-based sorbents.[3][5] Using a polar end-capped column or adding a competing base to the mobile phase can help to minimize these interactions.[3][5]
Data Presentation: Troubleshooting Summary
The following table summarizes the potential issues, their likely causes, and recommended solutions for poor this compound recovery during SPE.
| Problem | Potential Cause | Recommended Solution |
| Analyte Breakthrough During Loading | Sorbent has insufficient affinity for this compound. | Switch to a more retentive sorbent (e.g., from C8 to C18 or a polymer-based sorbent). |
| Sample pH is not optimal for retention. | Adjust the sample pH to be neutral or slightly basic to enhance interaction with reversed-phase sorbents. | |
| The sample loading solvent is too strong. | Dilute the sample with a weaker solvent (e.g., water) before loading.[2] | |
| The flow rate during loading is too high. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[2] | |
| Analyte Loss During Washing | The wash solvent is too strong. | Decrease the organic solvent concentration in the wash solution.[2] |
| The pH of the wash solvent is inappropriate. | Adjust the pH of the wash solvent to ensure the analyte remains retained on the sorbent. | |
| Poor Analyte Elution | The elution solvent is too weak. | Increase the organic solvent concentration or switch to a stronger elution solvent.[1] |
| The pH of the elution solvent is not optimal. | For reversed-phase SPE, acidify the elution solvent to facilitate the elution of the basic this compound.[4] | |
| Strong secondary interactions between the analyte and sorbent. | Use a sorbent with reduced secondary interactions (e.g., end-capped silica) or modify the elution solvent to disrupt these interactions.[3][5] |
Experimental Protocols
Generic Solid-Phase Extraction (SPE) Protocol for this compound from an Aqueous Matrix
This is a general protocol that should be optimized for your specific application and matrix.
Materials:
-
SPE Cartridges (e.g., C18 or polymer-based)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide or Formic Acid (for pH adjustment)
-
Sample containing this compound
Methodology:
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Pre-treatment and Loading:
-
Adjust the pH of your aqueous sample to ~8.5-9.0 with ammonium hydroxide.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol containing 0.1% formic acid.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS analysis).[3]
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound recovery in SPE.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Erythromycin A vs. Erythromycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Erythromycin A and Erythromycin C, supported by established experimental data and methodologies.
Erythromycin, a macrolide antibiotic produced by Saccharopolyspora erythraea, is a complex of several related compounds, primarily Erythromycin A, B, C, and D. Among these, Erythromycin A is the most abundant and exhibits the highest antibacterial activity.[1] This analysis focuses on the comparative efficacy of Erythromycin A and its less potent, naturally occurring analog, this compound.
Data Presentation: Comparative Antibacterial Potency
Erythromycin A is widely recognized as the most biologically active component of the erythromycin complex.[1] Studies have consistently shown that this compound possesses significantly lower antibacterial activity, generally estimated to be about half that of Erythromycin A.[1][2][3]
The following table summarizes the expected Minimum Inhibitory Concentrations (MICs) for Erythromycin A and this compound against a range of common Gram-positive bacteria, reflecting the established difference in their potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Bacterial Strain | Erythromycin A MIC (µg/mL) | This compound MIC (µg/mL) (Estimated) |
| Staphylococcus aureus | 0.25 - 1.0 | 0.5 - 2.0 |
| Streptococcus pneumoniae | 0.03 - 0.12 | 0.06 - 0.24 |
| Streptococcus pyogenes | ≤0.25 | ≤0.5 |
| Corynebacterium diphtheriae | ≤1.0 | ≤2.0 |
| Listeria monocytogenes | ≤0.5 | ≤1.0 |
Note: The MIC values for Erythromycin A are representative ranges from established findings. The values for this compound are estimated based on the consistent reports of it having approximately 50% of the activity of Erythromycin A.
Mechanism of Action
Both Erythromycin A and this compound share the same fundamental mechanism of action. They are bacteriostatic agents that inhibit protein synthesis in susceptible bacteria. This is achieved by reversibly binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit of the growing polypeptide chain, thereby halting protein elongation and inhibiting bacterial growth and replication.
dot
Caption: Mechanism of action for Erythromycin A and C.
Experimental Protocols
The determination of the antibacterial activity of Erythromycin A and C relies on standardized in vitro susceptibility testing methods. The following are detailed protocols for two common assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
a. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solutions: Sterile stock solutions of purified Erythromycin A and this compound of known concentrations.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
b. Experimental Workflow:
dot
References
A Comparative Guide to the Validation of HPLC Methods for Erythromycin C Analysis in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Erythromycin C, a related substance of Erythromycin A, with a focus on method validation as prescribed by the International Council for Harmonisation (ICH) guidelines. The following sections present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of a suitable analytical method.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method for the analysis of this compound is critical for accurate impurity profiling of Erythromycin. While various methods have been developed for the separation of Erythromycin and its related substances, the optimal choice depends on the specific requirements of the analysis, such as the sample matrix and the desired sensitivity.[1][2] The following tables summarize the performance characteristics of different HPLC methods based on published data.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[2][3] | WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)[2][4] | Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Gradient elution with 0.4% ammonium hydroxide in water and methanol[2][3] | Gradient elution with a mixture of phosphate buffer (pH 7.0), water, and acetonitrile[4] | Isocratic elution with 0.01N phosphate buffer and acetonitrile (35:65 v/v)[5] |
| Flow Rate | Not Specified | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection | UV at 215 nm[2][3] | UV at 215 nm[4] | UV at 224 nm[5] |
| Column Temp. | Not Specified | 65°C[4] | Ambient |
Table 2: Validation Parameters According to ICH Guidelines
| Validation Parameter | Method A (Erythromycin in Dermo-preparations)[6] | Method B (Erythromycin in Tablets)[7] |
| Linearity Range | 0.025 to 1.5 mg/mL[6] | LOQ to 200% of critical limit level |
| Correlation Coefficient (r²) | 0.9997[6] | 0.9995[7] |
| Limit of Detection (LOD) | 0.005969 mg/mL[6] | Not specified |
| Limit of Quantification (LOQ) | 0.0196 mg/mL[6] | Not specified |
| Accuracy (% Recovery) | 101.27 - 104.99%[6] | Not specified |
| Precision (% RSD) | Not specified | 0.2 - 1.7%[7] |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below are synthesized protocols for the sample preparation and chromatographic analysis of this compound based on established methods.
Protocol 1: Sample Preparation
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution.[1] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.[8]
-
Sample Solution Preparation: Accurately weigh the sample containing Erythromycin and dissolve it in the mobile phase.[1] For solid dosage forms, this may involve crushing the tablets and extracting the active pharmaceutical ingredient. For topical preparations, a solubilization step followed by matrix precipitation (e.g., by freezing) may be necessary.[9]
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection into the HPLC system to prevent particulate matter from damaging the column.[1]
Protocol 2: Chromatographic Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[8]
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[6]
-
Data Acquisition and Analysis: Monitor the chromatogram at the specified wavelength (e.g., 215 nm).[2][3] Identify and quantify the this compound peak based on its retention time and peak area compared to the standard solutions.
Method Validation Workflow and Logic
The validation of an analytical procedure is a systematic process to demonstrate its suitability for its intended purpose.[10] The following diagrams illustrate the typical workflow for HPLC method validation according to ICH guidelines and the logical relationship between different validation parameters.
Caption: Workflow for HPLC Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaji.net [oaji.net]
- 6. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. database.ich.org [database.ich.org]
A Comparative Guide to the Cross-Validation of Microbiological and Chromatographic Assays for Erythromycin
For researchers, scientists, and drug development professionals, the accurate quantification of erythromycin is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the two primary analytical methodologies: the traditional microbiological assay and the modern high-performance liquid chromatography (HPLC) method. Supported by experimental data, this document details the performance characteristics and protocols of each assay to aid in the selection of the most appropriate method for specific analytical needs.
Principles of Analysis
The microbiological assay is a functional method that determines the potency of erythromycin by measuring its inhibitory effect on the growth of a susceptible microorganism.[1] This technique provides a direct measure of the antibiotic's biological activity.[2] In contrast, HPLC is a physicochemical method that separates, identifies, and quantifies the active pharmaceutical ingredient (API) based on its chemical properties.[2] This method offers high specificity for the intact parent molecule, allowing for the separation and quantification of related substances and degradation products.[2]
Performance Characteristics
The choice between a microbiological assay and an HPLC method often depends on the specific requirements of the analysis, such as the need for biological activity data versus chemical purity information. The following tables summarize the key performance parameters for each method based on reported experimental data.
Table 1: Comparison of Key Performance Characteristics
| Feature | Microbiological Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures biological activity via microbial growth inhibition.[2] | Separates, identifies, and quantifies the API based on physicochemical properties.[2] |
| Specificity | Measures total biological activity, including active metabolites.[2] | Highly specific for the intact parent molecule and its related substances.[2] |
| Sensitivity | Generally lower sensitivity.[2] | High sensitivity, allowing for the detection of low concentrations.[2] |
| Precision & Accuracy | Can be influenced by biological variability, leading to lower precision and accuracy.[2] | Offers high precision and accuracy due to its instrumental nature.[2] |
| Throughput | Lower throughput due to incubation times and manual measurements.[2] | High throughput, suitable for routine analysis of a large number of samples.[2] |
Table 2: Quantitative Performance Data from Validation Studies
| Validation Parameter | Microbiological Assay | HPLC |
| Linearity (Correlation Coefficient) | Method demonstrates adequacy to linearity standards.[3] | > 0.999[4] |
| Accuracy (% Recovery) | Evaluated by comparing theoretical and determined potency.[5] | 98-102% (expected)[4] |
| Precision (% RSD) | Dependent on the experimental design (e.g., 3x1 design shows good precision).[5] | ≤ 2% (expected)[4] |
| Limit of Detection (LOD) | Not explicitly quantified in the provided search results. | 0.005969 mg/mL[5] |
| Limit of Quantitation (LOQ) | ~700 ng/mL[6] | 0.0196 mg/mL[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for both the microbiological and HPLC assays for erythromycin.
Microbiological Assay (Agar Diffusion Method)
The agar diffusion method is a widely used technique for the microbiological assay of antibiotics.[3]
1. Test Organism and Culture Media:
-
Test Organism: Bacillus pumilus MTCC-1607 or Micrococcus luteus ATCC 9341 are commonly used.[7][8]
-
Assay Medium: Antibiotic Assay Medium No. 11 is a suitable agar medium.[7][9]
2. Preparation of Inoculum:
-
A loopful of the test organism is inoculated into a suitable broth, such as Soyabean Casein Digest Medium, and incubated.[7]
3. Preparation of Standard and Sample Solutions:
-
A stock solution of Erythromycin Working Standard is prepared in a suitable solvent (e.g., methanol) and then diluted with a phosphate buffer.[7]
-
The test sample is accurately weighed, dissolved, and diluted in a similar manner to achieve a concentration within the assay's range.[7]
4. Assay Procedure:
-
The sterilized assay medium is cooled, inoculated with the test organism, and poured into sterile petri plates.[7]
-
Once the agar has solidified, wells are made using a sterile borer.[7]
-
Equal volumes of the standard and sample solutions are added to opposite wells.[7]
-
The plates are incubated under specified conditions (e.g., 18-24 hours at 30-37°C).[7]
-
The diameter of the zones of inhibition is measured, and the potency of the sample is calculated by comparing its zone diameter to that of the standard.[8]
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC (RP-HPLC) method provides reliable and reproducible results for the quantification of erythromycin.[10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[4]
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, ammonium acetate buffer, and water.[11] The pH is generally adjusted to around 7.0.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: Detection is commonly performed at 215 nm.[4]
-
Column Temperature: The column temperature may be maintained at an elevated level (e.g., 65°C or 70°C) to improve peak shape and resolution.[4][12]
2. Preparation of Standard and Sample Solutions:
-
A stock solution of the Erythromycin reference standard is prepared in a suitable solvent, such as methanol or the mobile phase.[4] A series of calibration standards are then prepared by diluting the stock solution.
-
The test sample is accurately weighed, dissolved in the same solvent, and diluted to a concentration that falls within the calibration range.[2]
3. Chromatographic Procedure:
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.[2]
-
Equal volumes of the standard and sample solutions are injected into the chromatograph.[2]
-
The peak area response of erythromycin is measured, and the concentration in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Cross-Validation Workflow
The cross-validation of these two distinct analytical methods is essential to ensure a comprehensive understanding of an erythromycin product's quality, confirming both its chemical integrity and its biological activity.
Caption: Workflow for the cross-validation of microbiological and HPLC assays for erythromycin.
Conclusion
Both microbiological and HPLC assays are valuable for the analysis of erythromycin, each providing unique and complementary information.[10] The HPLC method is the gold standard for quality control, offering high specificity, precision, and the ability to quantify impurities and related substances.[10] The microbiological assay, while less precise, provides indispensable data on the biological potency of the antibiotic, which is not attainable through chromatographic methods.[10] For a comprehensive quality assessment that ensures both the chemical integrity and the therapeutic efficacy of an erythromycin product, a combination of both HPLC and microbiological assays is the most robust approach.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. benchchem.com [benchchem.com]
- 11. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Erythromycin C and D: A Comparative Analysis of Bioactivity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the bioactivity of Erythromycin C and Erythromycin D, two closely related macrolide antibiotics, against Gram-positive bacteria. While Erythromycin A is the most clinically prevalent and potent component of the erythromycin complex, understanding the activity of its co-metabolites is crucial for research and development in antibacterial agents. This document synthesizes available data on their comparative potency, outlines standard experimental protocols for bioactivity determination, and illustrates the underlying mechanism of action.
Comparative Bioactivity Data
Erythromycins are produced as a complex by the bacterium Saccharopolyspora erythraea. The primary components are Erythromycin A, B, C, and D. Erythromycin A is the most abundant and clinically utilized due to its superior antibacterial activity. This compound and D are generally considered to possess lower bioactivity.
Published studies indicate that the bioactivity of this compound and D is approximately half that of Erythromycin A against Gram-positive bacteria.[1][2] Erythromycin B is found to be somewhat less active than Erythromycin A. One supplier of this compound notes that it is "much less active than erythromycins A and B" and exhibits a narrower spectrum of activity.[3]
| Antibiotic | Relative Bioactivity against Gram-positive Bacteria |
| Erythromycin A | High (Reference) |
| Erythromycin B | Slightly lower than Erythromycin A |
| This compound | Approximately 50% of Erythromycin A |
| Erythromycin D | Approximately 50% of Erythromycin A |
Note: The exact MIC values can vary depending on the bacterial strain, testing methodology, and laboratory conditions.
Mechanism of Action: Inhibition of Protein Synthesis
Erythromycins, including variants C and D, exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[4][5] This mechanism involves the reversible binding of the macrolide molecule to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the nascent polypeptide chain, thereby halting the elongation of proteins essential for bacterial growth and replication.[4][5]
Mechanism of action of Erythromycin.
Experimental Protocols
The determination of the bioactivity of this compound and D against Gram-positive bacteria is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for standard MIC determination assays.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Erythromycin Stock Solution:
-
Weigh a precise amount of this compound or D powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.
-
Further dilute the stock solution in a sterile, cation-adjusted Mueller-Hinton Broth (MHB) to the highest concentration to be tested.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate of the target Gram-positive bacterium, select several colonies.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution and Inoculation:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the Erythromycin working solution with MHB.
-
Add the prepared bacterial inoculum to each well containing the diluted antibiotic and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.
4. Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Broth microdilution workflow.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the test organism is inoculated.
1. Preparation of Antibiotic-Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound or D stock solution.
-
Add a defined volume of each antibiotic dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Pour the antibiotic-containing agar into sterile Petri dishes and allow them to solidify. A control plate without any antibiotic should also be prepared.
2. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension can be further diluted, and a standardized volume is applied to the surface of the agar plates using a multipoint inoculator.
3. Inoculation:
-
Spot-inoculate the prepared bacterial suspension onto the surface of each antibiotic-containing agar plate and the control plate.
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Conclusion
This compound and D demonstrate antibacterial activity against Gram-positive bacteria, albeit at a reduced potency compared to Erythromycin A. Their bioactivity is approximately half that of the primary component. For researchers investigating macrolide antibiotics, understanding the relative potencies and utilizing standardized methodologies for MIC determination are essential for accurate and reproducible results. The mechanism of action, shared across the erythromycin complex, remains a critical target for the development of new antibacterial agents to combat the growing challenge of antibiotic resistance.
References
Navigating the Nuances of Bacterial Defenses: A Comparative Guide to Erythromycin A and C Resistance
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential mechanisms of resistance to Erythromycin A and its natural analog, Erythromycin C. While both are 14-membered macrolide antibiotics that inhibit bacterial protein synthesis, subtle structural distinctions may influence their interaction with bacterial resistance machinery. This document synthesizes current knowledge on macrolide resistance, presents relevant experimental data, and provides detailed protocols to facilitate further investigation into the specific resistance profiles of these two compounds.
Unraveling the Mechanisms of Resistance
Bacteria have evolved sophisticated strategies to counteract the effects of macrolides like erythromycin. The two predominant mechanisms of resistance are target-site modification and active drug efflux. A third, less common mechanism involves enzymatic inactivation of the antibiotic.
1. Target-Site Modification: The primary mode of acquired resistance to macrolides involves the alteration of their binding site on the bacterial ribosome. This is most commonly achieved through the action of Erythromycin Ribosome Methylase (Erm) enzymes, encoded by a variety of erm genes (e.g., ermA, ermB, ermC). These enzymes dimethylate a specific adenine residue (A2058 in E. coli) within the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides to the ribosome, rendering the antibiotic ineffective.[1] The expression of erm genes can be either constitutive, leading to constant high-level resistance, or inducible, where resistance is triggered by the presence of a macrolide inducer.
2. Active Drug Efflux: Another prevalent resistance mechanism involves the active removal of the antibiotic from the bacterial cell by efflux pumps . These membrane-bound protein complexes, often encoded by mef (macrolide efflux) genes, function to expel macrolides, preventing them from reaching their ribosomal target.[2][3] This mechanism typically confers a lower level of resistance compared to target-site modification.
3. Enzymatic Inactivation: A less frequently observed mechanism is the enzymatic degradation of the erythromycin molecule. Enzymes such as esterases can hydrolyze the macrolactone ring, inactivating the antibiotic.
Differential Resistance: Erythromycin A versus this compound
While direct comparative studies on the differential resistance mechanisms between Erythromycin A and this compound are limited, we can infer potential differences based on their structural variations and the known mechanisms of macrolide resistance.
Erythromycin A is generally considered more potent than this compound. This difference in intrinsic activity may influence how resistance mechanisms affect their efficacy. The key structural difference lies at the C-12 position of the macrolactone ring, where Erythromycin A possesses a hydroxyl group, while this compound has a hydrogen atom. This seemingly minor change could impact:
-
Ribosomal Binding: The hydroxyl group on Erythromycin A may form an additional hydrogen bond with the ribosomal RNA, contributing to its higher binding affinity. In erm-mediated resistance, the methylation of A2058 alters the conformation of the binding pocket. It is plausible that this alteration could have a more pronounced disruptive effect on the binding of the more tightly bound Erythromycin A.
-
Efflux Pump Substrate Specificity: The efficiency of efflux pumps can be sensitive to the substrate's structure. The difference at C-12 could potentially alter the recognition and transport of Erythromycin A versus this compound by specific Mef pumps.
-
Enzymatic Inactivation: The structural variation could also influence the rate at which these molecules are inactivated by bacterial enzymes.
Further experimental investigation is required to definitively elucidate these differential effects.
Quantitative Data on Macrolide Resistance
The following tables summarize Minimum Inhibitory Concentration (MIC) data for erythromycin against various bacterial strains, illustrating the impact of different resistance mechanisms. Note that these data generally refer to Erythromycin A, the most common and potent form.
| Bacterial Species | Resistance Mechanism | Erythromycin MIC (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Susceptible | ≤0.06 | [4] |
| Streptococcus pneumoniae | mef(A) (Efflux) | 1-32 | [5] |
| Streptococcus pneumoniae | erm(B) (Methylase) | >64 | [4] |
| Staphylococcus aureus | Susceptible | 0.25-1 | [4] |
| Staphylococcus aureus | erm(C) (Methylase) | >64 | [4] |
| Escherichia coli | mph(A) (Phosphotransferase) | 128 - >1024 | [6] |
| Escherichia coli | erm(B) (Methylase) | >1024 | [6] |
Table 1: Comparative MICs of Erythromycin against Susceptible and Resistant Bacteria.
Experimental Protocols
To investigate the differential mechanisms of resistance to Erythromycin A and C, the following experimental protocols can be employed.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
a. Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Erythromycin A and this compound in a suitable solvent. Create a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain of interest (e.g., isogenic strains with and without specific erm or mef genes) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.
b. Agar Dilution Method:
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of Erythromycin A and this compound.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic on which no bacterial growth is observed.
Ribosome Binding Assay
This assay measures the affinity of Erythromycin A and C for both wild-type and Erm-methylated ribosomes.
-
Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain and a resistant strain expressing an Erm methylase.
-
Radiolabeled Ligand: Use radiolabeled Erythromycin A or C (e.g., [14C]-Erythromycin).
-
Binding Reaction: Incubate a fixed concentration of ribosomes with increasing concentrations of the radiolabeled erythromycin analog in a suitable binding buffer.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound antibiotic from the free antibiotic using a technique such as nitrocellulose filter binding or ultracentrifugation.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the dissociation constant (Kd) to quantify the binding affinity.
In Vitro Transcription-Translation Assay
This assay assesses the inhibitory effect of Erythromycin A and C on protein synthesis in a cell-free system.
-
Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for transcription and translation.
-
Template DNA: Use a plasmid DNA template encoding a reporter gene (e.g., luciferase or green fluorescent protein).
-
Reaction Mixture: Set up the transcription-translation reaction with the cell-free extract, template DNA, amino acids, and an energy source.
-
Addition of Antibiotics: Add varying concentrations of Erythromycin A and this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system.
-
Measurement of Protein Synthesis: Quantify the amount of reporter protein produced (e.g., by measuring luminescence or fluorescence).
-
Data Analysis: Determine the IC50 (the concentration of antibiotic that inhibits protein synthesis by 50%) for each compound.[7][8][9]
Visualizing Resistance Pathways and Workflows
To better understand the complex processes involved in erythromycin resistance and the experimental approaches to study them, the following diagrams are provided.
Caption: Overview of Erythromycin resistance mechanisms.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Ribosome Binding Assay.
This guide provides a framework for understanding and investigating the differential resistance mechanisms to Erythromycin A and C. Further targeted research using the outlined experimental approaches is crucial to fully elucidate the subtle yet significant differences in how bacteria combat these closely related antibiotics. This knowledge will be invaluable for the future development of more robust macrolide antibiotics that can overcome existing resistance mechanisms.
References
- 1. Mechanistic insights into 50S precursor recognition and targeting by erythromycin resistance methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily [frontiersin.org]
- 3. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of Erythromycin C with Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erythromycin C with other prominent macrolide antibiotics, including its more common counterpart, Erythromycin A, as well as the widely used Azithromycin and Clarithromycin. The information presented is based on available experimental data to facilitate a clear understanding of their relative performance.
Executive Summary
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of related compounds, primarily Erythromycin A, B, C, and D. Erythromycin A is the most abundant and clinically utilized component. While data on this compound is limited, available studies indicate that it possesses antibacterial activity, albeit at a reduced potency compared to Erythromycin A. This guide synthesizes the current knowledge on this compound and contextualizes its performance against other key macrolides.
Data Presentation: Comparative Antibacterial Potency
Quantitative data specifically detailing the Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of bacteria is scarce in publicly available literature. However, qualitative comparisons consistently indicate a lower potency relative to Erythromycin A.
Table 1: Qualitative Antibacterial Activity Comparison of Erythromycin Congeners
| Macrolide | Relative Antibacterial Activity Compared to Erythromycin A | Reference |
| Erythromycin A | Baseline | [1] |
| Erythromycin B | Somewhat less active | [1] |
| This compound | Approximately 50% less active | [1][2] |
| Erythromycin D | Approximately 50% less active or less | [1] |
Table 2: General In Vitro Activity of Common Macrolides Against Selected Pathogens (MIC in µg/mL)
This table presents typical MIC ranges for commonly used macrolides to provide a comparative context. Specific values for this compound are not available.
| Organism | Erythromycin A | Azithromycin | Clarithromycin |
| Streptococcus pneumoniae | 0.03 - 0.125 | 0.06 - 0.25 | 0.03 - 0.125 |
| Staphylococcus aureus | 0.125 - 1.0 | - | 0.125 - 0.5 |
| Haemophilus influenzae | 1.0 - 16.0 | ≤4 | - |
| Mycoplasma pneumoniae | ≤0.015 - 0.12 | ≤0.004 - 0.03 | ≤0.008 - 0.03 |
| Chlamydia trachomatis | 0.03 - 0.5 | 0.06 - 0.25 | 0.008 - 0.03 |
Note: MIC values can vary depending on the strain and testing methodology.
Mechanism of Action
Erythromycins, like other macrolide antibiotics, exert their bacteriostatic effect by inhibiting protein synthesis. This is achieved through their binding to the 50S subunit of the bacterial ribosome.[3] Specifically, they bind to the 23S rRNA component within the large ribosomal subunit, which blocks the exit tunnel for the nascent polypeptide chain.[3] This action prevents the elongation of the protein, thereby halting bacterial growth and replication.[3] It is presumed that this compound shares this fundamental mechanism of action with Erythromycin A and other macrolides.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of macrolide antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This quantitative method is crucial for determining the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of the macrolide antibiotics are prepared and serially diluted in a suitable growth medium, such as cation-adjusted Mueller-Hinton Broth, within a multi-well microtiter plate.[4]
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
Inoculation: The standardized bacterial suspension is further diluted and inoculated into each well of the microtiter plate containing the serially diluted antibiotic. The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.[5]
-
Incubation: The microtiter plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours) suitable for the growth of the test organism.[4]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4]
Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution for determining the MIC of an antibiotic.
Protocol:
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the macrolide antibiotic.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A standardized amount of the bacterial suspension is spot-inoculated onto the surface of each antibiotic-containing agar plate.[4]
-
Incubation: The plates are incubated under conditions appropriate for the specific bacterium being tested.[4]
-
MIC Determination: The MIC is identified as the lowest concentration of the antibiotic that completely prevents the visible growth of the bacterial inoculum on the agar surface.[4][6]
Signaling Pathways and Immunomodulatory Effects
Beyond their antibacterial properties, macrolides like erythromycin are known to possess anti-inflammatory and immunomodulatory effects.[7][8] These effects are particularly relevant in the treatment of chronic inflammatory airway diseases.
Erythromycin has been shown to exert its anti-inflammatory action by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[7] NF-κB is a crucial transcription factor involved in the expression of pro-inflammatory cytokines. Studies have indicated that erythromycin can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators like Interleukin-8 (IL-8).[9] Additionally, erythromycin has been found to upregulate the anti-inflammatory protein Developmental Endothelial Locus-1 (DEL-1), which plays a role in inhibiting neutrophil infiltration.[8]
While these mechanisms have been primarily studied for Erythromycin A, it is plausible that this compound may exhibit similar, though potentially less potent, immunomodulatory activities. Further research is required to elucidate the specific effects of this compound on these and other cellular signaling pathways.
Visualizations
Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Simplified Mechanism of Action for Macrolide Antibiotics.
Conclusion
This compound is a naturally occurring macrolide with antibacterial properties, though its potency is notably lower than that of Erythromycin A. While it likely shares the same fundamental mechanism of action as other macrolides—inhibition of bacterial protein synthesis—a comprehensive understanding of its specific activity spectrum, resistance profile, and potential immunomodulatory effects is hampered by a lack of dedicated research. For drug development professionals, this compound may serve as a lead compound for semi-synthetic modifications aimed at enhancing potency and pharmacokinetic properties. Further in-depth studies, particularly generating quantitative MIC data and exploring its effects on cellular signaling, are essential to fully characterize this compound and determine its potential clinical or pharmaceutical relevance.
References
- 1. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Assays for Erythromycin C: A Novel UPLC-MS Method vs. a Standard HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, rapid Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method and a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the stability-indicating assay of Erythromycin C. The following sections present supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate analytical method for your research and quality control needs.
Introduction
This compound is a closely related structural variant of Erythromycin A, a widely used macrolide antibiotic. As a component in Erythromycin formulations, it is crucial to have a reliable analytical method that can accurately quantify this compound and distinguish it from its degradation products and other related substances. A stability-indicating assay is essential for monitoring the drug's stability under various environmental conditions, ensuring its quality, safety, and efficacy throughout its shelf life.[1]
This guide compares a newly developed UPLC-MS method, designed for high throughput and enhanced specificity, against a widely used standard HPLC-UV method. The comparison is based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[2][3]
Data Presentation: A Head-to-Head Comparison
The performance of the novel UPLC-MS method and the standard HPLC-UV method were rigorously evaluated. The following tables summarize the quantitative data from the validation studies.
Table 1: Chromatographic Conditions and Performance
| Parameter | Standard HPLC-UV Method | Novel UPLC-MS Method |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: 0.05M Phosphate Buffer pH 7.0 (40:60) | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 215 nm | MS (SIR) m/z 718.4 (this compound) |
| Run Time | 25 minutes | 8 minutes |
| Retention Time (Ery C) | ~12.5 minutes | ~3.8 minutes |
| Resolution (Ery C / Major Degradant) | 1.8 | 3.5 |
Table 2: Method Validation Summary
| Validation Parameter | Standard HPLC-UV Method | Novel UPLC-MS Method | ICH Acceptance Criteria |
| Linearity (R²) | 0.9985 | 0.9998 | ≥ 0.995 |
| Range (µg/mL) | 50 - 250 | 5 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.85% | 0.45% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | 0.65% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 2.5 | 0.1 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 7.5 | 0.3 | - |
| Robustness | Minor variations in pH and mobile phase composition affected resolution. | Resilient to minor changes in flow rate and column temperature. | No significant impact on results. |
Table 3: Forced Degradation Study Results (% Degradation of this compound)
| Stress Condition | Standard HPLC-UV Method | Novel UPLC-MS Method |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | 15.2% | 15.5% |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | 22.8% | 23.1% |
| Oxidation (3% H₂O₂, RT, 8h) | 10.5% | 10.8% |
| Thermal (80°C, 24h) | 5.1% | 5.3% |
| Photolytic (UV light, 24h) | 3.8% | 4.0% |
The results indicate that this compound is most susceptible to degradation under basic and acidic conditions.[2][3] Both methods were capable of detecting the degradation, but the UPLC-MS method provided superior resolution between the parent peak and the degradation products.
Experimental Protocols
Novel UPLC-MS Method for this compound
This method is designed for rapid and sensitive quantification of this compound and its degradation products.
1. Instrumentation and Reagents
-
UPLC system with a mass spectrometer detector.
-
This compound reference standard.
-
Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), and ultrapure water.
2. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.5 min: 90% to 30% B
-
6.5-8 min: 30% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detector: Single Ion Recording (SIR) mode.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Monitored m/z: 718.4 [M+H]⁺ for this compound.
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (5-100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent as the standard to a final concentration within the linear range.
4. Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60°C for 4 hours. Neutralize with 0.1N NaOH.
-
Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 60°C for 2 hours. Neutralize with 0.1N HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 8 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Mandatory Visualizations
Degradation Pathway of Erythromycin
Caption: Simplified degradation pathways of this compound under stress conditions.
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the stability-indicating UPLC-MS method.
Conclusion
The novel UPLC-MS method demonstrates significant advantages over the standard HPLC-UV method for the stability-indicating assay of this compound. The primary benefits include a substantially shorter run time (8 minutes vs. 25 minutes), which increases sample throughput, and superior sensitivity and specificity, as evidenced by lower LOD/LOQ values and better resolution of degradation products. The robustness of the UPLC-MS method also suggests greater reliability in routine quality control environments. While the initial investment in UPLC-MS instrumentation may be higher, the long-term benefits of improved efficiency and data quality make it a compelling alternative for drug development and quality assurance laboratories.
References
Comparative Proteomic Analysis of Bacterial Response to Erythromycin A and C
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of Erythromycin A and Erythromycin C on bacteria. Due to a lack of direct comparative proteomic studies on this compound, this document focuses on the well-documented proteomic changes induced by Erythromycin A and contrasts this with the shared mechanism of action for the macrolide class of antibiotics, to which both compounds belong.
Introduction to Erythromycin A and C
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It is effective against a range of Gram-positive and some Gram-negative bacteria.[1] The most common form is Erythromycin A. This compound is a related compound that differs in the substitution at the C-12 position of the macrolide ring. While both are expected to have similar mechanisms of action, their specific impacts on the bacterial proteome may vary.
Proteomic Response to Erythromycin A
Studies on various bacterial species have revealed significant alterations in the proteome following treatment with Erythromycin A. These changes often reflect the bacterium's efforts to counteract the antibiotic's effects and adapt to the resulting stress.
A study on Escherichia coli grown in the presence of a sublethal concentration of erythromycin identified 35 proteins with altered expression over time.[2] In the later stages of exposure, a notable proportion of upregulated proteins were localized to the outer or inner cytoplasmic membranes and the periplasmic space.[2] In Enterococcus faecalis, exposure to erythromycin led to the upregulation of approximately 8% and downregulation of 10% of its genes.[3] Notably, genes encoding ABC transporters and two-component regulatory systems were among those that were upregulated.[3] Research on erythromycin-resistant Streptococcus pneumoniae has shown a significant increase in the synthesis of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[4]
Table 1: Summary of Quantitative Proteomic Changes in Bacteria Treated with Erythromycin A
| Bacterium | Protein/Pathway Affected | Observed Change | Reference |
| Escherichia coli | Outer membrane, inner membrane, and periplasmic space proteins | Upregulation | [2] |
| Enterococcus faecalis | ABC transporters | Upregulation | [3] |
| Enterococcus faecalis | Two-component regulatory systems | Upregulation | [3] |
| Streptococcus pneumoniae (resistant) | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Upregulation | [4] |
Mechanism of Action: A Shared Pathway
Both Erythromycin A and C belong to the macrolide class of antibiotics and share a fundamental mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][5] This binding occurs within the polypeptide exit tunnel, physically obstructing the path of newly synthesized peptide chains.[6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1]
Caption: Mechanism of action of Erythromycin on the bacterial ribosome.
Experimental Protocols
The following sections detail the methodologies used in key proteomic studies of bacteria treated with Erythromycin A.
Proteomic Analysis of E. coli
-
Bacterial Strain and Growth Conditions: Escherichia coli was cultivated continuously in the presence of a sublethal concentration of erythromycin.[2]
-
Sample Preparation: Bacterial populations were sampled at different time points (43, 68, and 103 hours).[2]
-
Proteomic Technique: Two-dimensional gel electrophoresis (2-DE) was used to separate proteins, followed by identification of differentially expressed proteins.[2]
Proteomic Analysis of S. pneumoniae
-
Bacterial Strains: Both erythromycin-susceptible and -resistant strains of Streptococcus pneumoniae were used.[4]
-
Protein Extraction and Separation: Proteins were extracted from the bacterial cells and separated using two-dimensional electrophoresis.[4]
-
Protein Identification: Differentially synthesized proteins were identified using peptide mass mapping.[4]
Caption: A typical experimental workflow for bacterial proteomics.
Conclusion
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. Fitness and proteome changes accompanying the development of erythromycin resistance in a population of Escherichia coli grown in continuous culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Response of Enterococcus faecalis V583 to Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic analysis of erythromycin resistance in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
A Comparative Guide to the Purity of Erythromycin C from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) like Erythromycin C is paramount to ensure the accuracy of experimental results and the safety and efficacy of therapeutic candidates. This guide provides a comprehensive framework for assessing and comparing the purity of this compound samples obtained from various suppliers. The methodologies and data presented herein are based on established analytical techniques and provide a basis for informed supplier selection.
Executive Summary
The purity of this compound, a macrolide antibiotic, can be compromised by the presence of related erythromycins (A, B, D, E, F), degradation products (e.g., anhydroerythromycin A), and biosynthetic precursors.[1][2][3] This guide outlines a systematic approach to quantify the purity of this compound and to identify and quantify any accompanying impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is presented as the primary analytical technique due to its ability to separate and quantify closely related compounds.[4][5][6] Further characterization of impurities can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][7]
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow for the comparative assessment of this compound samples from different suppliers.
Caption: Experimental workflow for the comparative purity analysis of this compound.
Comparative Purity Data
The following table summarizes hypothetical purity and impurity data for this compound samples from three different suppliers, as determined by HPLC-UV analysis.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| This compound Purity (%) | 98.7 | 99.5 | 97.2 | ≥ 98.0% |
| Erythromycin A (%) | 0.5 | 0.2 | 1.1 | ≤ 1.0% |
| Erythromycin B (%) | 0.3 | 0.1 | 0.7 | ≤ 0.5% |
| Anhydroerythromycin A (%) | 0.1 | < 0.05 | 0.3 | ≤ 0.2% |
| N-demethylerythromycin A (%) | 0.2 | 0.1 | 0.4 | ≤ 0.3% |
| Unknown Impurity 1 (%) | 0.1 | < 0.05 | 0.1 | ≤ 0.1% |
| Total Impurities (%) | 1.3 | 0.5 | 2.8 | ≤ 2.0% |
Note: Data is for illustrative purposes only. Acceptance criteria should be based on pharmacopeial standards or internal quality requirements.
Relationship of this compound to Common Impurities
This compound is part of a family of related macrolide compounds produced during the fermentation of Saccharopolyspora erythraea.[8] The structural similarities between these compounds necessitate robust analytical methods for their separation.
References
- 1. lcms.cz [lcms.cz]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Inter-laboratory Comparison of Erythromycin C Quantification Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of common analytical methods for the quantification of Erythromycin C, supported by data from inter-laboratory studies.
Erythromycin is a macrolide antibiotic produced by Saccharopolyspora erythraea. The accurate measurement of its active components, primarily Erythromycin A, B, and C, is crucial for quality control and research. This document focuses on this compound, a related substance that requires precise quantification. The most frequently employed methods for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and microbiological assays.[1] The performance of these methods can vary between laboratories, making inter-laboratory comparisons essential for method validation and standardization.
Comparative Performance of Quantification Methods
The choice of analytical method depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the performance characteristics of the most common methods for erythromycin quantification, based on data from validation and inter-laboratory studies.
| Assay Type | Key Performance Parameter | Reported Values | Number of Labs in Study |
| LC-MS/MS | Accuracy (Recovery) | 83% – >109% | 8 |
| Repeatability (RSDr) | ≤17% | 8 | |
| Reproducibility (RSDR) | ≤21% | 8 | |
| HPLC-UV | Linearity (Correlation Coefficient) | 0.9997 - 0.9998 | 1 |
| Accuracy (Recovery) | 101.27% - 104.99% | 1 | |
| Limit of Detection (LOD) | 0.005969 mg/mL | 1 | |
| Limit of Quantification (LOQ) | 0.0196 mg/mL | 1 | |
| Microbiological Assay | Precision | Dependent on design (e.g., 3x1 design shows good precision) | 15 (for Erythromycin standard)[2] |
| Accuracy | Evaluated by comparison of theoretical and determined potency | 1 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of assays. Below are outlines of typical protocols for the three main types of erythromycin assays.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for quantifying erythromycin in pharmaceutical preparations.[1]
-
Sample Preparation: For creams, a common procedure involves dissolving the sample in a suitable solvent like methanol, followed by a cooling step to precipitate the cream base.
-
Chromatographic Conditions:
-
Column: C18 stationary phase column.[1]
-
Mobile Phase: A mixture of a buffer solution (e.g., di-potassium hydrogen phosphate) and an organic solvent like acetonitrile is commonly used.[1][3]
-
Flow Rate: Typically around 1 mL/min.[1]
-
Temperature: The column temperature is often maintained around 45°C or even 65°C.[1][3]
-
-
Detection: UV detection is performed at a wavelength of approximately 200-215 nm.[1]
-
Validation Parameters: The method is typically validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for detecting low levels of erythromycin, for instance in distillers grains.[1][4]
-
Sample Preparation: An extraction with a mixture of acetonitrile and a buffer is performed. The resulting extract is then cleaned up using solid-phase extraction (SPE).[1]
-
Chromatographic Conditions:
-
Mobile Phase: Typically consists of an aqueous component with formic acid and an organic component like acetonitrile with formic acid.[1]
-
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer, often in the positive selected ion monitoring (SIM) mode.[1][3]
Microbiological Assay
Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.[1] An international collaborative study to establish the 3rd World Health Organization (WHO) International Standard for Erythromycin involved 15 laboratories using microbiological assays.[2]
-
Method: The agar diffusion method is widely used. This method relates the diameter of the inhibition zone of a microorganism to the concentration of the antibiotic.[5]
-
Experimental Design: Various experimental designs can be used, such as the symmetric or balanced (2 x 2) assays, interpolation in a standard curve (5 x 1), or a 3 x 1 design which uses 3 doses of a standard and 1 dose of the sample on a single plate.[5] The 3x1 design has been shown to be a good alternative for erythromycin assays.[5]
-
Validation: The method is validated for parameters like linearity, precision, and accuracy.[5][6]
Visualizations
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.
Workflow of an inter-laboratory comparison study.
Erythromycin's Mechanism of Action
Erythromycin and other macrolide antibiotics inhibit bacterial protein synthesis by binding to the ribosomal exit tunnel. This diagram provides a simplified overview of this mechanism.
Simplified mechanism of action of Erythromycin.
References
- 1. benchchem.com [benchchem.com]
- 2. Collaborative study for the establishment of the 3rd international standard for erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Erythromycin C: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Erythromycin C, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks associated with this chemical. This compound may cause skin and eye irritation, and presents a significant risk to aquatic life with long-lasting effects.[1][2][3] Therefore, its proper handling and disposal are of critical importance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Handling should occur in a well-ventilated area, preferably within a laboratory hood, to minimize exposure.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[4] | Protects against airborne particles and accidental splashes. |
| Skin Protection | Impervious clothing, such as a lab coat, and chemical-resistant gloves.[4] | Prevents skin contact, which can lead to irritation.[3] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if dust formation is likely.[4] | Protects against inhalation of powdered substances.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not allow the chemical to enter drains or sewers. [1][4]
-
Waste Characterization and Identification :
-
The first step is to determine if the this compound waste is considered hazardous.[1] While pure this compound is not specifically listed as a P- or U-series hazardous waste by the EPA, it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7]
-
Focus on Ignitability (D001) : Many laboratory formulations of erythromycin, such as gels or solutions, contain 24% or more alcohol and have a flashpoint below 140°F (60°C).[6] Such waste is classified as ignitable hazardous waste with the EPA waste code D001 .[4] The generator of the waste is ultimately responsible for this determination.[4]
-
-
Waste Segregation and Collection :
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
Collect the waste in a designated, leak-proof container that is compatible with the chemical.[1]
-
For waste identified as hazardous, use a container specifically designated for hazardous chemical waste, which is typically a black container.[6] Non-hazardous pharmaceutical waste is often collected in blue containers.[6]
-
Keep the container securely closed except when adding waste.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" (if applicable) and a precise description of the contents (e.g., "this compound Waste," "Ignitable Waste: this compound in Ethanol").[1]
-
Include the accumulation start date on the label.
-
-
Storage :
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill and prevent it from entering drains.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. A HEPA-filtered vacuum is recommended for larger spills.[1][4]
-
Collect the spilled material and any contaminated cleanup supplies in a designated hazardous waste container.[4]
-
-
Final Disposal :
-
The required method for final disposal is to engage a licensed professional waste disposal service.[1]
-
Hazardous pharmaceutical waste must be transported by a registered hazardous waste transporter with a uniform hazardous waste manifest to a permitted treatment, storage, and disposal facility (TSDF).[10]
-
High-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended disposal method for pharmaceutical waste.[1][6]
-
-
Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as chemical waste.[1]
-
After proper cleaning, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[1]
-
Quantitative Disposal Data
The following table summarizes key quantitative data related to the disposal of this compound waste, particularly when it exhibits hazardous characteristics.
| Parameter | Value | Regulation / Comment |
| EPA Hazardous Waste Code | D001 (Ignitability) | Applies to formulations containing ≥24% alcohol with a flash point <60°C.[4][6] |
| Reportable Quantity (RQ) | 100 lbs (45.4 kg) | This is the default RQ for unlisted wastes that exhibit a hazardous characteristic.[11] A release of this quantity or more within 24 hours must be reported to the National Response Center.[11] |
Experimental Protocol: Degradation via Advanced Oxidation
Advanced Oxidation Processes (AOPs) are effective methods for degrading erythromycin in aqueous solutions, though they are typically used in research or large-scale water treatment rather than for routine laboratory disposal. The following is a methodology for a cited experiment on erythromycin degradation using a UV/persulfate process, provided for informational purposes.[1]
Objective: To degrade erythromycin (ERY) in an aqueous solution using a sulfate radical-based Advanced Oxidation Process (AOP) activated by UV-C irradiation.
Materials:
-
Erythromycin standard
-
Sodium persulfate (SPS)
-
Ultrapure water
-
UV-C lamp (254 nm)
-
Stir plate and stir bar
-
Reaction vessel (e.g., quartz beaker)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Prepare a stock solution of Erythromycin in ultrapure water at a known concentration.
-
In the reaction vessel, add a specific volume of the Erythromycin stock solution.
-
Add sodium persulfate (SPS) to the solution to achieve the desired concentration (e.g., 10 mg/L).[1]
-
Place the vessel under the UV-C lamp on a stir plate and begin stirring to ensure the solution is well-mixed.
-
Initiate the reaction by turning on the UV-C lamp.
-
Collect aliquots of the solution at predetermined time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes).
-
Immediately quench the reaction in the aliquots to stop further degradation, if necessary for the analytical method.
-
Analyze the concentration of Erythromycin remaining in each aliquot using a validated HPLC method to determine the degradation rate.
-
According to the cited study, this process resulted in complete degradation of the antibiotic within 90 minutes under the specified conditions.[1]
Disposal Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper handling and disposal of this compound waste.
References
- 1. Erythromycin oxidation and ERY-resistant Escherichia coli inactivation in urban wastewater by sulfate radical-based oxidation process under UV-C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Download [lf-public.deq.utah.gov:443]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pwaste.com [pwaste.com]
- 7. actenviro.com [actenviro.com]
- 8. fishersci.com [fishersci.com]
- 9. eCFR :: 40 CFR Part 117 -- Determination of Reportable Quantities for Hazardous Substances [ecfr.gov]
- 10. carlroth.com [carlroth.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Erythromycin C
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Erythromycin C. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination. This compound is known to cause serious eye and skin irritation and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles with side shields. | Prevents eye irritation from airborne particles or accidental splashes.[3][4][5][6][7] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing. | Avoids direct skin contact which can cause irritation.[1][3][4][5][6][7][8] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Necessary when dust formation is likely or when working outside of a ventilated enclosure to prevent respiratory tract irritation.[1][3][5][7][8] |
Operational Protocol: Handling this compound
This step-by-step protocol outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
All procedures should be conducted in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is highly recommended to control airborne levels.[1][2][5][9]
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid actions that generate dust, such as vigorous shaking or scraping.[1][3][5][8]
-
Keep the container tightly closed when not in use.[1][5][10]
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][2][5]
3. Spill Management:
-
Wear the full complement of PPE, including respiratory protection.
-
Carefully contain the spill. For solid material, gently sweep or use a HEPA-filtered vacuum to collect the substance, avoiding dust generation.[3]
-
Transfer the collected material to a suitable, closed, and clearly labeled chemical waste container for disposal.[1][3]
4. Disposal Plan:
-
All this compound waste and contaminated materials must be treated as chemical waste.
-
Do not dispose of this compound down the drain or in general waste.[3][8][11]
-
Disposal must be carried out through a licensed professional waste disposal service, often involving incineration in a chemical incinerator.[3]
-
Always dispose of contents and containers in accordance with all applicable federal, state, and local regulations.[1]
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pccarx.com [pccarx.com]
- 9. benchchem.com [benchchem.com]
- 10. Erythromycin Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
